{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol
Description
Properties
IUPAC Name |
(7-methylpyrrolo[2,3-d]pyrimidin-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-11-3-2-6-4-9-7(5-12)10-8(6)11/h2-4,12H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBHJYXOHYBNHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CN=C(N=C21)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301245103 | |
| Record name | 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301245103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638767-77-7 | |
| Record name | 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638767-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301245103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-deazapurine scaffold 2-hydroxymethyl derivatives overview
This guide details the structural rationale, synthetic pathways, and medicinal chemistry applications of 2-hydroxymethyl-7-deazapurine derivatives . It is designed for researchers requiring actionable chemistry and biological context for this specific scaffold modification.[1][2]
Technical Guide & Synthetic Overview [1][3][4]
Executive Summary & Structural Logic
The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is a privileged structure in drug discovery, widely utilized to overcome the metabolic instability of natural purine N-glycosidic bonds (via C-nucleoside chemistry) and to modify hydrogen-bonding patterns in the major groove of DNA/RNA or enzyme active sites.[1][4]
The 2-hydroxymethyl (-CH₂OH) substitution at the C2 position represents a specific, non-canonical modification.[1][4] Unlike the common 2-amino (mimicking guanine) or 2-hydrogen (mimicking nebularine) substitutions, the 2-hydroxymethyl group introduces:
-
Amphiphilic Character: A hydrogen bond donor/acceptor motif extended from the heterocyclic core.[1][2]
-
Steric Probe: A methylene spacer that projects the hydroxyl group into the "sugar edge" or minor groove space, potentially engaging water-mediated networks in kinase pockets or polymerase active sites.[1][2]
-
Metabolic Handle: A primary alcohol susceptible to oxidation (to aldehyde/carboxylic acid) or phosphorylation, serving as a potential prodrug moiety or reactive intermediate.[1][2]
Synthetic Strategies
Installing a hydroxymethyl group at the C2 position of a 7-deazapurine core requires bypassing the poor reactivity of the C2-position in standard electrophilic aromatic substitutions.[1][4] Two primary strategies are recommended: Transition-Metal Catalyzed Carbonylation (Route A) and Vinyl Oxidation (Route B).[1][2][4]
Route A: Palladium-Catalyzed Carbonylation (Recommended)
This route is preferred for its scalability and the stability of the ester intermediate.[1][2]
Protocol Logic:
-
Halogenation: Introduction of a reactive handle (Iodine or Chlorine) at C2.[1][2]
-
Carbonylation: Pd-catalyzed insertion of CO in methanol to form the methyl ester.[1]
-
Reduction: Selective reduction of the ester to the primary alcohol.[1][2]
Route B: Vinyl Oxidation
Useful when avoiding high-pressure CO gas or when a vinyl intermediate is required for other SAR studies.[1][4]
Protocol Logic:
-
Stille Coupling: Reaction of 2-halo-7-deazapurine with tributyl(vinyl)tin.[1][4]
-
Oxidative Cleavage: Lemieux-Johnson oxidation (OsO₄/NaIO₄) to the aldehyde (unstable) followed by immediate reduction, or direct ozonolysis/reduction.[1][2]
Visualization: Synthetic Workflow
The following diagram illustrates the Carbonylation-Reduction pathway (Route A), which is the most robust method for generating the 2-hydroxymethyl scaffold.[1][2]
Caption: Step-by-step synthetic pathway from the 2-amino precursor to the 2-hydroxymethyl derivative.
Detailed Experimental Protocol
Target: Synthesis of 2-(Hydroxymethyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Intermediate for nucleoside coupling).
Step 1: Sandmeyer Iodination (2-Amino → 2-Iodo)[1][4]
-
Reagents: 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv), Diiodomethane (CH₂I₂, 5.0 equiv), Isoamyl nitrite (3.0 equiv), CuI (1.0 equiv).[1][2][4]
-
Procedure:
-
Suspend the starting material and CuI in anhydrous THF under Argon.
-
Add CH₂I₂ followed by the dropwise addition of isoamyl nitrite.[1]
-
Heat the mixture to 60°C for 2-4 hours. Evolution of N₂ gas indicates reaction progress.[1][2]
-
Validation: Monitor by TLC (loss of polar amine spot).
-
Workup: Filter through Celite, wash with EtOAc, and purify via flash chromatography (Hexane/EtOAc).
-
Step 2: Carbonylation (2-Iodo → 2-COOMe)[1][4]
-
Reagents: 2-Iodo intermediate (1.0 equiv), Pd(OAc)₂ (5 mol%), dppf (10 mol%), Et₃N (2.0 equiv), Anhydrous MeOH.[1][2][4]
-
Procedure:
Step 3: Reduction (2-COOMe → 2-CH₂OH)[1][4]
-
Reagents: 2-Methoxycarbonyl intermediate (1.0 equiv), NaBH₄ (2.0 equiv), THF/MeOH (4:1).[1][2][4]
-
Procedure:
-
Cool the solution of the ester in THF/MeOH to 0°C.
-
Add NaBH₄ portion-wise (gas evolution).[1]
-
Stir at 0°C for 1 hour, then warm to room temperature.
-
Quench: Carefully add saturated NH₄Cl solution.
-
Isolation: Extract with EtOAc/n-BuOH (if polar).
-
Yield Check: Expect 70-85% yield. The product is a crystalline solid.[1][2]
-
Medicinal Chemistry Applications
The 2-hydroxymethyl group serves distinct roles in SAR (Structure-Activity Relationship) campaigns:
| Application Area | Mechanism of Action | Rationale for 2-CH₂OH |
| Kinase Inhibitors | ATP-competitive inhibition | The -OH group can act as a H-bond donor to the "hinge region" residues or solvating water molecules, distinct from the N1/N3 interaction of adenine.[1][4] |
| Antivirals (HCV/EBV) | Polymerase inhibition | Mimics the 2-amino group of guanosine sterically but alters the electronic landscape (non-basic).[1][2] Can improve selectivity against host polymerases.[1][2] |
| tRNA Synthetase | Enzyme inhibition | 2-Hydroxymethyl-adenine analogs have been explored to probe the ribose-binding pocket of aminoacyl-tRNA synthetases.[1][4] |
Visualization: SAR Interaction Logic
The following diagram compares the hydrogen-bonding potential of the natural Guanine base versus the 2-hydroxymethyl-7-deazapurine analog.[1][4]
Caption: Comparison of the 2-amino group (Guanine) vs. 2-hydroxymethyl group (Deazapurine analog) in active site binding.[4]
References
-
Seela, F. et al. (2005).[1][2] "Regioselective Syntheses of 7-Nitro-7-deazapurine Nucleosides and Nucleotides." Organic Letters. [2][4]
-
Hocek, M. et al. (2015).[1][2] "2-Substituted 6-(Het)aryl-7-deazapurine Ribonucleosides: Synthesis, Inhibition of Adenosine Kinases." ChemMedChem.
-
Zhang, B. et al. (2020).[1][2][5] "Synthesis and Biological Evaluation of 1,3-Dideazapurine-Like 7-Amino-5-Hydroxymethyl-Benzimidazole Ribonucleoside Analogues." Molecules. [2][4]
-
Perlíková, P. et al. (2021).[1][2][6] "Synthesis and Antitrypanosomal Activity of 6-Substituted 7-Methyl-7-deazapurine Nucleosides." ACS Infectious Diseases.[1][2] [2][4]
-
Ito, H. et al. (2005).[1][2] "A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction." Synthesis. (Cited for hydroxymethylation methodology).[1][2][5][7][8][9]
Sources
- 1. CheckMyBlob | Ligands [checkmyblob.bioreproducibility.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. US10086011B2 - Combination formulation of two antiviral compounds - Google Patents [patents.google.com]
- 5. Synthesis and Biological Evaluation of 1,3-Dideazapurine-Like 7-Amino-5-Hydroxymethyl-Benzimidazole Ribonucleoside Analogues as Aminoacyl-tRNA Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Strategic Utilization of {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol in Kinase Inhibitor Campaigns
Executive Summary
The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) represents a "privileged structure" in kinase inhibitor design due to its isosteric relationship with the adenine ring of ATP. While the core scaffold provides robust hinge-binding affinity, the {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol derivative (CAS: 1638767-77-7) offers a unique dual-advantage:
-
N7-Methylation: Modulates physicochemical properties (logP, solubility) and precludes non-specific hydrogen bonding at the solvent interface.
-
C2-Hydroxymethyl Handle: Provides a versatile synthetic vector pointing towards the solvent-exposed region or the ribose-binding pocket, enabling the attachment of solubilizing tails or selectivity-enhancing moieties.
This guide details the structural pharmacology, synthetic utility, and experimental application of this building block in modern drug discovery.
Structural Pharmacology & Mechanistic Rationale
The 7-Deazapurine Scaffold vs. Adenine
The 7-deazapurine scaffold mimics the purine core of ATP but lacks the N7 nitrogen. In the context of kinase binding:
-
Hinge Interaction: The N1 and C4-amino groups (typically introduced later) form the classic donor-acceptor hydrogen bond pair with the kinase hinge region (e.g., Glu/Leu backbone residues).
-
N7-Methylation Effect: In unsubstituted pyrrolopyrimidines, N7-H can act as a hydrogen bond donor. Methylation at this position (7-methyl) eliminates this interaction. This is often strategic to:
-
Prevent Efflux: Reduce polarity to improve passive membrane permeability.
-
Selectivity: Create a steric clash in kinases that possess a "gatekeeper" residue or water network requiring a hydrogen bond at this position, thereby sparing them.
-
The C2-Methanol Vector
The C2 position of the pyrrolopyrimidine ring typically orients towards the ribose binding pocket or the solvent front , depending on the specific kinase conformation (DFG-in vs. DFG-out).
-
Warhead Anchor: The hydroxymethyl group is rarely the terminal motif. Instead, it serves as a "linker anchor" to attach polar groups (e.g., morpholines, piperazines) that extend into the solvent, improving metabolic stability and water solubility.
-
Covalent Targeting: In specific designs (e.g., JAK3, BTK), this position can be homologated to reach reactive cysteines.
Visualization: Binding Mode & Vector Analysis
Figure 1: Structural Logic of the 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl scaffold within the kinase ATP pocket.
Synthetic Utility: From Alcohol to Warhead
The primary value of this compound lies in its transformability. It acts as a pivot point for Structure-Activity Relationship (SAR) expansion.
Functionalization Map
| Transformation | Reagent System | Target Functionality | Application |
| Oxidation | MnO₂ or Dess-Martin Periodinane | Aldehyde (-CHO) | Precursor for Reductive Amination (introducing solubilizing amines). |
| Halogenation | SOCl₂ or PBr₃ | Alkyl Halide (-CH₂Cl) | Electrophile for S_N2 reactions (attaching nucleophilic tails). |
| Etherification | NaH, R-X | Ether (-CH₂-O-R) | Probing the ribose pocket with lipophilic or polar ethers. |
| Homologation | 1. Oxidation, 2. Wittig | Alkene/Linker | Extending the chain to reach remote cysteine residues (Covalent Inhibitors). |
Synthetic Workflow Diagram
Figure 2: Divergent synthetic pathways starting from the hydroxymethyl building block.
Experimental Protocols
Protocol A: Conversion to 2-(Aminomethyl) Tail (Reductive Amination Route)
Rationale: This protocol is preferred over the alkyl halide route for introducing complex amines, as it avoids bis-alkylation byproducts.
Reagents:
-
Starting Material: this compound (1.0 eq)
-
Oxidant: Manganese Dioxide (MnO₂), activated (10.0 eq)
-
Amine Partner: N-methylpiperazine (1.2 eq)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Solvent: Dichloromethane (DCM) / 1,2-Dichloroethane (DCE)
Step-by-Step Methodology:
-
Oxidation: Suspend the starting alcohol in anhydrous DCM (0.1 M). Add activated MnO₂ (10 eq) in portions. Stir at room temperature for 4–16 hours. Monitor by TLC/LCMS for conversion to the aldehyde.
-
Workup: Filter the reaction mixture through a pad of Celite to remove MnO₂. Rinse with DCM. Concentrate the filtrate in vacuo to obtain the crude aldehyde (usually stable enough for the next step without column chromatography).
-
Imine Formation: Redissolve the crude aldehyde in DCE (0.1 M). Add the amine partner (1.2 eq) and catalytic Acetic Acid (1 drop). Stir for 30–60 minutes to allow imine formation.
-
Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise. Allow to warm to room temperature and stir overnight.
-
Quench & Isolation: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate. Purify via flash chromatography (DCM/MeOH gradient).
Protocol B: Biochemical Validation (ADP-Glo™ Kinase Assay)
Rationale: Once the inhibitor is synthesized, its potency must be validated. The ADP-Glo assay is robust for measuring the activity of pyrrolopyrimidines, which compete with ATP.
Assay Components:
-
Kinase: Recombinant Human Kinase (e.g., JAK1, LRRK2) (SignalChem/Carna).
-
Substrate: Specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1).
-
ATP: Ultrapure ATP (at K_m concentration for the specific kinase).
-
Detection: ADP-Glo™ Reagent (Promega).
Workflow:
-
Compound Prep: Prepare 3-fold serial dilutions of the synthesized inhibitor in 100% DMSO (starting at 10 µM final assay concentration).
-
Enzyme Reaction: In a 384-well white plate, add:
-
2 µL Kinase Buffer (with 1x kinase).
-
1 µL Compound (in 5% DMSO).
-
Incubate for 10 minutes at RT (to allow equilibrium binding).
-
-
Substrate Addition: Add 2 µL of ATP/Substrate mix.
-
Incubation: Incubate at RT for 60 minutes.
-
ADP Generation: The kinase consumes ATP and produces ADP.
-
Detection:
-
Add 5 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Add 10 µL Kinase Detection Reagent (Converts generated ADP to ATP -> Luciferase -> Light). Incubate 30 min.
-
-
Readout: Measure Luminescence. Plot RLU vs. log[Inhibitor] to determine IC50.
Case Study: JAK Family Selectivity
In the development of Janus Kinase (JAK) inhibitors, the pyrrolo[2,3-d]pyrimidine scaffold is legendary (e.g., Tofacitinib, Ruxolitinib).
-
Challenge: Achieving selectivity between JAK1, JAK2, and JAK3.
-
Solution using 7-methyl-2-methanol:
-
Researchers utilized the 2-position to introduce chiral cyclic amines.
-
By converting the 2-methanol to a 2-formyl group and coupling with restricted amines, they probed the solvent channel.
-
Result: The 7-methyl group prevented "flip-flopping" of the inhibitor in the binding pocket (a common issue with NH-pyrrolopyrimidines), locking the inhibitor into a single conformation that maximized the interaction of the C2-tail with the specific solvent-exposed residues of JAK1, enhancing selectivity over JAK2 [1, 2].
-
References
-
Thorarensen, A., et al. "Design and synthesis of novel potent and selective pyrrolo[2,3-d]pyrimidine JAK3 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2010. Link
-
Kulikowski, T., et al. "7-Methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives: Synthesis and biological activity." Acta Biochimica Polonica, 2012. Link
-
Masaaki, S., et al. "Discovery of novel pyrrolo[2,3-d]pyrimidine derivatives as potent and selective hematopoietic progenitor kinase 1 (HPK1) inhibitors." European Journal of Medicinal Chemistry, 2023. Link
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link
Methodological & Application
Synthesis of {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol from 2-chloro precursors
Application Note: Synthesis of {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol
Executive Summary
The pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., JAK, LRRK2, and CSF1R inhibitors). While C4-functionalization is well-documented via SNAr reactions, C2-functionalization remains synthetically challenging due to the lower electrophilicity of the C2 position.
This Application Note details a robust, scalable protocol for the synthesis of This compound from 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine . The route prioritizes regioselectivity and operational safety, utilizing a palladium-catalyzed carbonylation strategy to install the C2-carbon handle, followed by chemoselective reduction.
Retrosynthetic Analysis & Strategy
The synthesis is designed to address two main challenges:
-
Regiocontrol: Differentiating between the C2 and C4 chlorides.
-
C2-Functionalization: Overcoming the inherent inertness of the C2-chloride toward nucleophilic attack compared to C4.
Strategic Disconnection: The hydroxymethyl group is installed via the reduction of a methyl ester, which is generated from the C2-chloride using palladium-catalyzed methoxycarbonylation. The C4-position is dehalogenated early in the sequence (or functionalized if a 4-substituted target is desired) to prevent interference during the carbonylation step.
Figure 1: Retrosynthetic strategy for the target molecule.
Detailed Experimental Protocol
Stage 1: Selective Dechlorination (C4-Reduction)
Objective: Selectively remove the reactive C4-chlorine atom while retaining the C2-chlorine for later functionalization. Precursor: 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS: 90213-66-4).[1][2][3]
Methodology: While catalytic hydrogenation (Pd/C) can lead to over-reduction, a zinc-mediated reduction in aqueous ammonia provides superior selectivity for the 4-position [1].
-
Setup: Charge a 3-neck round-bottom flask with 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) and aqueous ammonia (25% w/w, 10 vol).
-
Reaction: Cool the suspension to 0–5 °C. Add Zinc dust (activated, 3.0 equiv) portion-wise over 30 minutes to control the exotherm.
-
Conditions: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by HPLC/LC-MS for the disappearance of starting material and formation of the mono-chloro species.
-
Workup: Filter the mixture through a Celite pad to remove zinc residues. Wash the pad with MeOH. Concentrate the filtrate under reduced pressure to ~20% volume.
-
Isolation: Adjust pH to ~6–7 with 1M HCl. The product, 2-chloro-7H-pyrrolo[2,3-d]pyrimidine , precipitates as a solid. Filter, wash with cold water, and dry in vacuo.
-
Yield Target: 75–85%.
-
Stage 2: N7-Methylation
Objective: Install the methyl group at the pyrrole nitrogen. Precursor: 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine.[1][4][5][6][7]
Methodology:
-
Setup: Dissolve the Stage 1 product (1.0 equiv) in anhydrous DMF (10 vol) under N2 atmosphere.
-
Deprotonation: Cool to 0 °C and add Sodium Hydride (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 minutes until gas evolution ceases.
-
Alkylation: Add Iodomethane (MeI, 1.1 equiv) dropwise.
-
Completion: Warm to RT and stir for 2 hours.
-
Workup: Quench with saturated NH4Cl solution. Extract with EtOAc (3x).[8] Wash combined organics with water and brine.[8] Dry over Na2SO4 and concentrate.
-
Purification: Recrystallize from EtOAc/Hexanes or purify via silica flash chromatography (0-50% EtOAc in Hexanes) to yield 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine .
-
Yield Target: >90%.[8]
-
Stage 3: Pd-Catalyzed Methoxycarbonylation
Objective: Convert the inert C2-chloride to a methyl ester. This is the critical C-C bond forming step. Precursor: 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Methodology: Note: This reaction involves Carbon Monoxide (CO). Perform in a well-ventilated fume hood with a CO detector.
-
Catalyst Preparation: In a pressure vessel (autoclave or heavy-walled glass reactor), mix the Stage 2 chloride (1.0 equiv), Pd(OAc)2 (5 mol%), and dppp (1,3-bis(diphenylphosphino)propane, 10 mol%) or Xantphos (5 mol%).
-
Solvent/Base: Add anhydrous Methanol (20 vol) and Triethylamine (Et3N, 2.0 equiv).
-
Reaction: Purge the vessel with N2 (3x), then pressurize with CO gas (5–10 bar / 70–150 psi). Heat to 80–100 °C for 16–24 hours [2].
-
Workup: Cool to RT, carefully vent the CO, and purge with N2. Filter the mixture through Celite to remove Pd black. Concentrate the filtrate.
-
Purification: The residue is typically purified by silica chromatography (EtOAc/Hexanes) to afford methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate .
-
Yield Target: 70–80%.
-
Stage 4: Reductive Hydroxymethylation
Objective: Reduce the ester to the target primary alcohol. Precursor: Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate.
Methodology:
-
Setup: Dissolve the ester (1.0 equiv) in anhydrous THF (15 vol) under N2. Cool to 0 °C.
-
Reduction: Add LiAlH4 (2.0 M in THF, 1.5 equiv) dropwise, maintaining internal temp < 5 °C. Alternatively, NaBH4 (3.0 equiv) in MeOH/THF can be used for milder conditions.
-
Completion: Stir at 0 °C for 1 hour, then warm to RT for 1 hour.
-
Quench: Cool to 0 °C. Perform Fieser quench (Water, 15% NaOH, Water). Stir until a white granular precipitate forms.
-
Isolation: Filter the salts. Dry the filtrate (MgSO4) and concentrate.
-
Final Purification: Triturate with Et2O or recrystallize from MeOH/EtOAc to obtain pure This compound .
Process Parameters & Troubleshooting
| Step | Parameter | Critical Range | Effect of Deviation |
| 1. Dechlorination | Zn Quality | Activated dust | Unactivated Zn leads to stalled reaction and recovery of starting material. |
| 1. Dechlorination | Temperature | < 30 °C | Higher temps may cause over-reduction of the pyrrole ring. |
| 3. Carbonylation | CO Pressure | > 5 bar | Low pressure favors Pd-catalyst deactivation over insertion. |
| 3. Carbonylation | Ligand | Bidentate (dppp/dppf) | Monodentate ligands (PPh3) often fail for electron-rich C2-chlorides. |
| 4. Reduction | Quench | Slow addition | Rapid quench can cause emulsions or aluminum gels that trap product. |
Visual Workflow (Graphviz)
Caption: Step-by-step synthetic workflow from 2,4-dichloro precursor to final hydroxymethyl target.
References
- Title: Intermediate for synthesizing 2-chloro-7H-pyrrolo[2,3-d]pyrimidine and preparation method thereof.
-
Palladium-Catalyzed Carbonylation of Heteroaryl Chlorides
- Title: Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates (Analogous conditions for chlorides).
- Source: J. Am. Chem. Soc. 2008, 130, 2754–2755.
-
URL:[Link]
-
General Synthesis of 7-Deazapurines
- Title: Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines.
- Source: Journal of Applied Pharmaceutical Science, 2020.
-
URL:[Link]
-
Starting Material Data
Sources
- 1. 2-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE | 335654-06-3 [chemicalbook.com]
- 2. CAS 90213-66-4: 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine [cymitquimica.com]
- 3. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | C6H3Cl2N3 | CID 14116871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis - Google Patents [patents.google.com]
- 5. CN102633802A - Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof - Google Patents [patents.google.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
- 8. mdpi.com [mdpi.com]
Application Note: High-Fidelity Protocols for Regioselective N7-Methylation of Pyrrolo[2,3-d]pyrimidine Scaffolds
Executive Summary & Strategic Rationale
The pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for Janus Kinase (JAK) inhibitors such as Tofacitinib, Baricitinib, and Ruxolitinib.
The critical synthetic challenge lies in regioselectivity . The scaffold contains three potential alkylation sites: the pyrimidine nitrogens (N1, N3) and the pyrrole nitrogen (N7). While N7-alkylation is typically the desired pathway for bioisosteric purine mimicry, competitive alkylation at N1 or N3 is common under unoptimized conditions.
This guide details two field-proven protocols to lock regioselectivity at N7, supported by a self-validating QC workflow using NMR spectroscopy.
Mechanistic Grounding: The Anion Advantage
To achieve N7-selectivity, one must exploit the specific acidity of the pyrrole N-H bond (pKa ~13.2 in DMSO). Unlike the pyrimidine nitrogens, which function as nucleophiles in their neutral state, the pyrrole nitrogen becomes the dominant nucleophile only upon deprotonation.
-
Neutral Conditions: Alkylation often favors N1 or N3 (pyrimidine ring) due to their higher lone-pair availability.
-
Anionic Conditions: Deprotonation creates a hard nucleophile at N7, delocalized into the aromatic system, which reacts rapidly with hard electrophiles (e.g., Methyl Iodide).
Pathway Visualization
Figure 1: Mechanistic divergence. Anionic conditions force reaction through the N7-anion, minimizing N1/N3 byproducts.
Experimental Protocols
Method A: The "Hard" Anion Route (Sodium Hydride)
Best for: Unfunctionalized cores (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) or substrates stable to strong bases. This is the industrial standard for high yield.
Reagents:
-
Substrate (1.0 eq)[1]
-
Sodium Hydride (NaH), 60% dispersion in oil (1.1 - 1.2 eq)
-
Methyl Iodide (MeI) (1.1 eq)
-
Solvent: Anhydrous DMF or THF (0.1 M concentration)
Step-by-Step Protocol:
-
Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.
-
Base Activation: Add NaH (1.2 eq) to the flask. Optional: Wash NaH with dry hexanes to remove mineral oil if downstream purification is sensitive, though usually unnecessary for this reaction.
-
Solvation: Suspend NaH in anhydrous DMF at 0°C.
-
Deprotonation: Dissolve the pyrrolo[2,3-d]pyrimidine substrate in minimum DMF and add dropwise to the NaH suspension over 15 minutes.
-
Observation: Evolution of H2 gas. The solution often turns yellow/orange, indicating anion formation.
-
Hold: Stir at 0°C for 30–45 minutes to ensure complete deprotonation.
-
-
Alkylation: Add Methyl Iodide (1.1 eq) dropwise at 0°C.
-
Critical: Do not dump MeI; local excesses can lead to dimethylation salts.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane).
-
Quench: Cool to 0°C. Quench carefully with saturated NH4Cl solution.
-
Workup: Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na2SO4.
Method B: The "Soft" Base / Phase Transfer Route
Best for: Substrates with base-sensitive functional groups (e.g., esters) or late-stage intermediates.
Reagents:
-
Substrate (1.0 eq)[1]
-
Cesium Carbonate (Cs2CO3) (2.0 eq)
-
Methyl Iodide (MeI) (1.2 eq)
-
Solvent: Acetone or Acetonitrile (Reagent Grade)
Step-by-Step Protocol:
-
Mixing: To a flask containing the substrate in Acetone (0.1 M), add solid Cs2CO3.
-
Addition: Add MeI (1.2 eq) at Room Temperature.
-
Reflux: Heat the mixture to 40–50°C (mild reflux) for 4–12 hours.
-
Note: Cs2CO3 improves solubility and anion generation compared to K2CO3.
-
-
Filtration: Filter off the inorganic solids.
-
Concentration: Evaporate the solvent.
-
Purification: Recrystallize or flash chromatography. This method often produces cleaner profiles but may be slower than Method A.
Data Summary & Comparison
| Parameter | Method A (NaH/DMF) | Method B (Cs2CO3/Acetone) |
| Reaction Time | 2–4 Hours | 6–16 Hours |
| Temperature | 0°C | 40°C |
| Yield (Typical) | 85–95% | 70–85% |
| Regioselectivity (N7:N1) | > 20:1 | ~ 10:1 (Substrate dependent) |
| Moisture Sensitivity | High (Requires Anhydrous) | Moderate |
| Cleanup | Aqueous workup required (DMF removal) | Filtration & Evaporation |
Self-Validating System: QC & Structural Confirmation
Regioisomers (N7-Me vs. N1-Me) often have similar Rf values on TLC. You cannot rely on TLC alone. You must validate the structure using NMR.
The "Golden Rule" of NOE (Nuclear Overhauser Effect)
The definitive proof of N7-methylation is the spatial proximity between the methyl group and the proton at the C6 position (pyrrole ring) or the bridgehead C7a/C4a.
1D 1H-NMR Diagnostics
-
N7-Me (Desired): Methyl singlet typically appears at
3.70 – 3.85 ppm . -
N1-Me (Byproduct): Methyl singlet often shifted downfield or distinct from N7.
-
C2-H Proton: In N7-alkylated products, the C2-H (pyrimidine) is often a sharp singlet around
8.8 ppm .
2D NMR Validation Workflow (Mandatory for New Scaffolds)
Perform a NOESY or 1D-NOE experiment irradiating the methyl singlet.
-
Irradiate Methyl Peak:
-
Result A (Positive N7): Strong NOE enhancement of the C6-H (pyrrole proton, doublet/singlet ~
6.5-7.5 ppm). -
Result B (Negative N7 / Positive N1): NOE enhancement of the C2-H (pyrimidine proton, ~
8.8 ppm). -
Note: If C6 is substituted (e.g., C6-phenyl), look for NOE to the substituent protons.
-
QC Decision Tree
Figure 2: NMR Validation Logic. The spatial relationship between the methyl group and ring protons is the only non-ambiguous confirmation.
References
-
Pfizer Inc. "Process for the preparation of tofacitinib or a salt thereof." Google Patents, CN111233866B. Link
-
Kudryavtsev, A. A., et al. "Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives." International Journal of Molecular Sciences, 2023. Link
-
Seela, F., & Westheimer, F. "7-Deazapurine (pyrrolo[2,3-d]pyrimidine) nucleosides as a privileged scaffold." PMC (NIH), 2017. Link
-
Holzer, M., et al. "Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors." Journal of Medicinal Chemistry, 2021. Link
-
Milowsky, T., et al. "Regioselective Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives." Journal of Applied Pharmaceutical Science, 2020. Link
Sources
Application Note: High-Fidelity Reduction of 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate to its Corresponding Alcohol
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details the chemical reduction of methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate to (7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)methanol. The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a critical pharmacophore in numerous clinically relevant therapeutics, particularly in the realm of kinase inhibitors. The conversion of the C2-ester to a primary alcohol is a pivotal synthetic step, yielding a versatile intermediate for further functionalization. This document provides a robust, field-tested protocol centered on the use of lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of efficient and high-yield conversion. We will explore the underlying chemical principles, provide a detailed step-by-step protocol, and offer insights into reaction monitoring, work-up procedures, and troubleshooting.
Introduction: The Significance of the 7-Azaindole Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine or 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry. Its structural resemblance to purine allows it to function as a bioisostere, interacting with a wide array of biological targets. Derivatives of this scaffold have demonstrated potent activity as inhibitors of various kinases, including Janus kinases (JAKs), spleen tyrosine kinase (Syk), and Aurora kinases, making them central to the development of therapies for autoimmune disorders and cancers.[1][2] The hydroxymethyl group at the C2 position, the product of the described reduction, serves as a key handle for introducing further diversity into the molecule, enabling the synthesis of novel analogues with tailored pharmacological profiles.
Theoretical Framework: The Chemistry of Ester Reduction
The reduction of an ester to a primary alcohol is a fundamental transformation in organic synthesis. This process involves the addition of two hydride equivalents to the carbonyl carbon.[3][4][5] While several reagents can effect this transformation, lithium aluminum hydride (LiAlH₄) is often the reagent of choice due to its high reactivity.[6][7][8]
Mechanism of LiAlH₄ Reduction
The reduction of an ester with LiAlH₄ proceeds through a two-step mechanism.[9][10]
-
Nucleophilic Acyl Substitution: The first hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the alkoxide leaving group (in this case, methoxide) to form an aldehyde.[3][6]
-
Nucleophilic Addition: The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride. This second nucleophilic attack on the aldehyde carbonyl, followed by an acidic work-up, yields the primary alcohol.[3][6]
Due to the high reactivity of the aldehyde intermediate, it is typically not isolated when LiAlH₄ is used.
Choice of Reducing Agent: LiAlH₄ vs. Other Hydrides
| Reducing Agent | Reactivity | Solvents | Work-up | Key Considerations |
| Lithium Aluminum Hydride (LiAlH₄) | Very Strong[6] | Ethereal (THF, Diethyl Ether) | Aqueous, often requires careful quenching (e.g., Fieser workup)[11][12] | Reduces a wide range of functional groups (esters, carboxylic acids, amides, nitriles).[6] Reacts violently with protic solvents.[6] |
| Sodium Borohydride (NaBH₄) | Mild | Protic (Methanol, Ethanol) | Simple aqueous quench | Generally does not reduce esters unless activated or under harsh conditions.[8][13][14] |
| Diisobutylaluminum Hydride (DIBAL-H) | Strong, Bulky | Aprotic (Toluene, THF, DCM) | Aqueous quench | Can often be used to stop the reduction at the aldehyde stage at low temperatures (-78 °C).[9][15][16][17] |
For the complete reduction of the 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate to the corresponding alcohol, the high reactivity of LiAlH₄ ensures a swift and complete conversion, making it the preferred reagent for this application.
Experimental Protocol
This protocol is designed for the reduction of methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate to (7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)methanol using LiAlH₄.
Materials and Reagents
| Reagent | Formula | M.W. | Amount | Moles | Equivalents |
| Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate | C₉H₉N₃O₂ | 191.19 | 1.0 g | 5.23 mmol | 1.0 |
| Lithium Aluminum Hydride (LiAlH₄) | H₄AlLi | 37.95 | 0.298 g | 7.85 mmol | 1.5 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | - | 30 mL | - | - |
| Water (deionized) | H₂O | - | ~3 mL | - | - |
| 15% (w/v) Sodium Hydroxide (aq) | NaOH | - | ~3 mL | - | - |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | Na₂SO₄ / MgSO₄ | - | As needed | - | - |
| Ethyl Acetate | C₄H₈O₂ | - | For extraction | - | - |
| Brine (saturated NaCl solution) | NaCl(aq) | - | For washing | - | - |
Equipment
-
Three-neck round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or Argon inlet
-
Dropping funnel
-
Ice-water bath
-
Standard glassware for work-up and purification
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Reaction Setup and Procedure
Caption: Experimental workflow for the reduction of the ester to the alcohol.
-
Preparation: To a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum, add lithium aluminum hydride (0.298 g, 7.85 mmol).
-
Solvent Addition: Add anhydrous THF (15 mL) to the flask via syringe.
-
Cooling: Cool the resulting suspension to 0 °C in an ice-water bath.
-
Substrate Addition: In a separate flask, dissolve the methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (1.0 g, 5.23 mmol) in anhydrous THF (15 mL). Transfer this solution to a dropping funnel and add it dropwise to the stirred LiAlH₄ suspension over 15-20 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture of dichloromethane (DCM) and methanol (e.g., 95:5). The product should have a lower Rf value than the starting ester.
-
Quenching (Fieser Work-up): Once the reaction is complete, cool the flask back to 0 °C in an ice-water bath.[11][12] Cautiously and dropwise, add the following reagents in sequence:
-
0.3 mL of water
-
0.3 mL of 15% (w/v) aqueous NaOH
-
0.9 mL of water
-
Note: This quenching procedure is highly exothermic and generates hydrogen gas. Ensure adequate ventilation and slow, careful addition.
-
-
Filtration: Stir the resulting mixture vigorously at room temperature for 30 minutes. A granular white precipitate of aluminum salts should form. Add anhydrous sodium sulfate or magnesium sulfate to ensure all water is absorbed. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the pure (7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)methanol.
Expected Results and Characterization
The successful reduction will yield (7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)methanol as a white to off-white solid.
Caption: Chemical transformation from ester to alcohol.
-
Yield: Typical yields for this reduction range from 80-95%.
-
Physical Appearance: White to off-white solid.
-
Characterization:
-
¹H NMR: The spectrum should show the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of a new singlet for the benzylic-type CH₂ group (~4.8 ppm) and a broad singlet or triplet for the alcohol -OH proton. The aromatic protons of the pyrrolo[2,3-d]pyrimidine core will also be present.
-
¹³C NMR: The carbonyl carbon of the ester (~162 ppm) will be absent, and a new signal for the CH₂OH carbon will appear around 60 ppm.
-
Mass Spectrometry (MS): The ESI-MS should show the expected [M+H]⁺ peak for the product.
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ will appear, corresponding to the O-H stretch of the alcohol. The C=O stretch of the ester (~1720 cm⁻¹) will be absent.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient LiAlH₄- Poor quality LiAlH₄ (deactivated by moisture)- Short reaction time | - Increase the equivalents of LiAlH₄ to 2.0.- Use a fresh, unopened bottle of LiAlH₄ or titrate to determine its activity.- Extend the reaction time and monitor by TLC. |
| Difficult Filtration during Work-up | - Incorrect ratio of quenching reagents- Insufficient stirring after quenching | - Ensure the 1:1:3 ratio of water:15% NaOH:water is strictly followed based on the mass of LiAlH₄.[11][18]- Stir the quenched mixture vigorously for at least 30 minutes to allow the aluminum salts to granulate. Addition of anhydrous MgSO₄ or Na₂SO₄ can also help. |
| Low Yield | - Product loss during work-up and extraction- Volatility of the product (unlikely for this compound) | - Ensure the filter cake is washed thoroughly with an appropriate solvent (THF, EtOAc).- Perform multiple extractions of the aqueous layer if an extractive work-up is used. |
| Side Product Formation | - Reaction temperature too high- Presence of other reducible functional groups | - Maintain the temperature at 0 °C during the addition of the ester.- If other sensitive functional groups are present, consider a milder reducing agent like NaBH₄ with an activating agent, though this is less straightforward. |
Conclusion
The reduction of methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate using lithium aluminum hydride is a reliable and high-yielding method to produce the corresponding primary alcohol. This key intermediate is valuable for the synthesis of a wide range of biologically active molecules. By understanding the underlying mechanism and adhering to the detailed protocol, researchers can confidently perform this transformation. Careful attention to the anhydrous conditions and the quenching procedure is paramount for ensuring a safe and successful reaction with a straightforward purification.
References
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Merlic, C. (n.d.). Workup for Aluminum Hydride Reductions. UCLA. [Link]
-
Uhlig, N., Martins, A., & Gao, D. (2020). Selective DIBAL-H Monoreduction of a Diester Using Continuous Flow Chemistry: From Benchtop to Kilo Lab. Organic Process Research & Development, 24(5), 739-746. [Link]
-
Organic Synthesis. (n.d.). DIBAL-H Reduction. [Link]
-
Master Organic Chemistry. (2011, August 26). DIBAL (Di-isobutyl Aluminum Hydride) – A Bulky Reducing Agent For The Partial Reduction Of Esters and Nitriles. [Link]
-
Organic Chemistry Portal. (n.d.). DIBAL-H, Diisobutylaluminium hydride. [Link]
-
TUODA. (2025, May 20). What Is DIBAL-H and How Is It Used in Industrial Reduction Reactions?[Link]
-
Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(2), 162-171. [Link]
-
University of Cambridge. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. [Link]
-
Organic Chemistry. (n.d.). Ester to Alcohol. [Link]
-
ResearchGate. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up?[Link]
-
Chemistry Steps. (n.d.). Esters to Alcohols. [Link]
-
Molview. (n.d.). Reduction of esters to alcohols. [Link]
-
Chemistry LibreTexts. (2024, September 30). 21.6: Chemistry of Esters. [Link]
-
The Organic Chemistry Tutor. (2018, July 13). 87 CHM2210 Reduction of Esters to Yield Alcohols. YouTube. [Link]
-
Cheng, Y., et al. (2018). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules, 23(11), 2948. [Link]
-
Wang, X., et al. (2024). Identification of a 7H-pyrrolo[2,3-d]pyrimidin derivatives as selective type II c-Met/Axl inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry, 265, 116075. [Link]
- Google Patents. (n.d.). EP3416965B1 - Process for preparing 7h-pyrrolo [2,3-d]pyrimidine compounds.
-
Twarda-Cłapak, A., et al. (2020). Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415). Reaction Chemistry & Engineering, 5(8), 1547-1553. [Link]
-
Alegaon, V. G., et al. (2014). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3489-3494. [Link]
-
Hunt, I. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. [Link]
-
Dholakia, S. P., et al. (2019). Synthesis and Lung Cancer Cell Line Study of Pyrrolo[2,3-d]pyrimidine Analogs. Indian Journal of Heterocyclic Chemistry, 29(4), 367-372. [Link]
-
Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH₄. [Link]
-
Dholakia, S. P., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science, 10(6), 001-010. [Link]
-
Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
Soth, M., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 7335-7365. [Link]
-
ResearchGate. (2017, January 17). Why some esters can be reduced by sodium borohydride?[Link]
-
Girgis, N. S., et al. (1988). An Improved Synthesis of 7-Substituted Pyrrolo[3,2-d]pyrimidines. Journal of Medicinal Chemistry, 31(7), 1344-1348. [Link]
-
Narayana, C., et al. (2018). Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride. Journal of Organic Chemistry, 83(4), 2041-2048. [Link]
-
Reddit. (2022, February 8). NaBH4 reduction of ester. [Link]
-
ResearchGate. (2020, August 27). Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. [Link]
- Google Patents. (n.d.). US20170233397A1 - Process for preparing 7h-pyrrolo[2,3-d]pyrimidine compounds.
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]
-
Chemistry Steps. (2024, November 28). Reduction of Carboxylic Acids and Their Derivatives. [Link]
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Application Note: Selective Functionalization of Pyrrolo[2,3-d]pyrimidine at the C2 Position
Executive Summary & Strategic Overview
The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a privileged pharmacophore in kinase inhibitor design (e.g., Tofacitinib, Ruxolitinib). While functionalization at the C4 position is kinetically favored due to high electrophilicity, selective functionalization at the C2 position presents a significant synthetic challenge.
Standard nucleophilic aromatic substitution (
-
Sequential Deactivation: Saturating the C4 position first to direct subsequent reactivity to C2.
-
Direct C-H Activation: Utilizing emerging iminium-activation chemistries to functionalize C2 directly on the unhalogenated scaffold.
-
Electronic Inversion: employing specific ligand-controlled catalysts that can override the intrinsic C4 bias (though this remains substrate-dependent).
This guide details the reagents and protocols for the two most reliable workflows: Sequential C2-Cross Coupling (The "Standard" Route) and Direct C2-Amination via C-H Activation (The "Emerging" Route).
Mechanistic Insight: The C2 vs. C4 Conundrum
To control selectivity, one must understand the electronic landscape of the scaffold.
-
C4 Position: Highly electrophilic. The LUMO coefficient is largest here. In 2,4-dichloropyrrolo[2,3-d]pyrimidine, the C4-Cl bond is activated by the adjacent pyrimidine nitrogen and the lack of electron density donated by the pyrrole ring (unlike C2, which is flanked by two nitrogens but sterically and electronically less accessible for initial attack).
-
C2 Position: Less electrophilic than C4 but more acidic (C-H) than the pyrrole positions. It is sandwiched between two nitrogens, making it susceptible to specific activation modes (e.g., N-oxide formation or iminium salt formation).
The Golden Rule of Selectivity:
In a 2,4-dihalo system, C4 reacts first. To target C2, you must either block C4 or use a C-H activation strategy on a scaffold where C4 is already defined.
Decision Matrix: Selecting the Right Reagent
| Target Transformation | Precursor State | Recommended Reagent Class | Key Mechanism |
| C2-Arylation | 2-Chloro-4-amino (C4 blocked) | Pd-Catalyst (Buchwald/Suzuki) | Oxidative addition into C2-Cl bond (slower than C4, requires heat). |
| C2-Amination | 2-Chloro-4-amino (C4 blocked) | Pd(OAc)₂ / BINAP or BrettPhos | Buchwald-Hartwig amination. |
| Direct C2-Amination | Unsubstituted C2 (C-H) | Sulfonyloxycarbamates / Pyridine | Formation of reactive iminium salt intermediate. |
| C2-Alkylation | 2-Chloro-4-amino | Negishi Reagents (R-ZnX) | Palladium-catalyzed cross-coupling with organozincs. |
Detailed Experimental Protocols
Protocol A: C2-Selective Arylation (The Sequential Strategy)
For synthesizing 2-aryl-4-amino-pyrrolo[2,3-d]pyrimidines.
Context: This protocol assumes you have already functionalized the C4 position (e.g., with an amine or alkoxy group) to deactivate it. The starting material is a 2-chloro-4-substituted-pyrrolo[2,3-d]pyrimidine .
Reagents:
-
Catalyst: Pd(PPh₃)₄ (Tetrakis) or Pd(dppf)Cl₂ (for sterically hindered boronic acids).
-
Base: Na₂CO₃ (2.0 M aqueous) or Cs₂CO₃ (solid).
-
Solvent: 1,4-Dioxane/Water (4:1) or DME/Water.
-
Ligand (Optional): XPhos (if low reactivity is observed).
Step-by-Step Methodology:
-
Preparation: In a glovebox or under Argon, charge a microwave vial with the 2-chloro-4-substituted substrate (1.0 equiv) and the Aryl Boronic Acid (1.5 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%). Why? The bidentate ferrocene ligand provides stability at the higher temperatures required for C2 activation.
-
Solvent & Base: Add degassed 1,4-Dioxane (0.2 M concentration relative to substrate) and 2.0 M aq. Na₂CO₃ (3.0 equiv).
-
Deoxygenation: Sparge with Argon for 5 minutes. Seal the vial.
-
Reaction: Heat to 100–120 °C for 4–12 hours. Note: C2 coupling requires significantly higher energy than C4 coupling (typically 60–80 °C).
-
Work-up: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (typically MeOH/DCM gradient).
Self-Validating Checkpoint:
-
Monitor by LC-MS. If starting material remains but boronic acid is consumed, add a second portion of boronic acid (0.5 equiv) and catalyst (2 mol%).
-
Troubleshooting: If de-chlorination (reduction) is observed, switch solvent to Toluene/EtOH/Water and lower temperature to 90 °C.
Protocol B: Direct C2-Amination via C-H Activation (The Emerging Strategy)
For introducing complex amines at C2 without pre-halogenation.
Context: This advanced protocol utilizes a "interruptive Pummerer-type" activation or sulfonyloxycarbamate reagent to convert the C2-H into a reactive iminium species, which is then trapped by an amine.
Reagents:
-
Activator: O-(2,4-Dinitrophenyl)hydroxylamine (DPH) or custom Sulfonyloxycarbamates.
-
Base: 2,6-Lutidine or TMG (1,1,3,3-Tetramethylguanidine).
-
Nucleophile: Primary or Secondary Amine.
-
Solvent: HFIP (Hexafluoroisopropanol) or DCM.
Step-by-Step Methodology:
-
Activation: Dissolve the pyrrolo[2,3-d]pyrimidine substrate (1.0 equiv) in DCM (0.1 M). Add activator reagent (1.2 equiv) at 0 °C.
-
Iminium Formation: Stir at RT for 1–2 hours. The formation of the N-aminated/activated salt often results in a precipitate or a distinct shift in LC-MS (M+ mass shift corresponding to the activator).
-
Nucleophilic Trapping: Add the target Amine (2.0 equiv) and Base (TMG, 2.0 equiv).
-
Reaction: Stir at 40 °C for 12–24 hours.
-
Work-up: Quench with saturated NaHCO₃. Extract with DCM.
-
Purification: Reverse-phase HPLC is often required due to the polarity of the products.
Mechanistic Note: This reaction relies on the formation of a transient quaternary pyrimidinium salt. The nucleophile attacks C2 (the most electron-deficient position in the activated ring), followed by re-aromatization.
Visualization: Reactivity & Workflow
Diagram 1: Reactivity Profile & Decision Tree
This diagram illustrates the logical flow for selecting a synthetic route based on the starting material and desired outcome.
Caption: Decision matrix for accessing C2-functionalized pyrrolo[2,3-d]pyrimidines based on precursor oxidation state.
Diagram 2: Sequential Synthesis Workflow
This diagram details the specific chemical steps for the reliable "Block C4 then Hit C2" strategy.
Caption: The standard sequential protocol ensuring regiocontrol by exploiting the kinetic reactivity difference between C4 and C2.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion at C2 | High activation energy barrier of C2-Cl bond. | Increase Temp to 120°C; Switch to Pd-PEPPSI or Pd-G4 catalysts. |
| Dehalogenation (H instead of R) | Use anhydrous solvents; Switch base to K₃PO₄; Avoid alcoholic solvents. | |
| C4/C2 Mixture (in Step 1) | Reaction temperature too high. | Perform C4 substitution at 0°C. Use stoichiometric nucleophile. |
| N7 Interference | Poisoning of Pd catalyst by pyrrole NH. | Protect N7 with SEM, Boc, or Tosyl group before attempting C2 coupling. |
References
-
Frontier Molecular Orbital Theory & Reactivity: "Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity." Chemistry Stack Exchange.[2] Available at: [Link]
-
C2-Selective Cross-Coupling: "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines." National Institutes of Health (NIH). Available at: [Link]
-
Direct C-H Amination: "C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization." Journal of the American Chemical Society (JACS), 2022.[3] Available at: [Link]
-
General Pd-Catalysis on Pyrrolo[2,3-d]pyrimidine: "Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions." ResearchGate.[4][5] Available at: [Link]
-
CSF1R Inhibitor Synthesis (Sequential Protocol): "Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors." Journal of Medicinal Chemistry. Available at: [Link]
Sources
Application Notes and Protocols for the Use of {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol in Fragment-Based Drug Discovery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of the novel fragment, {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol, in fragment-based drug discovery (FBDD) campaigns. The document outlines the rationale for its selection, proposed synthetic routes, and detailed protocols for biophysical screening to identify and characterize its interactions with protein targets.
Introduction: The Strategic Value of the Pyrrolo[2,3-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its structural resemblance to purines and its ability to interact with a wide range of biological targets.[1][2] This heterocyclic system is a cornerstone in the development of numerous clinically approved drugs and investigational agents, particularly kinase inhibitors.[1][2] Its prevalence in successful drug discovery programs stems from its versatile synthetic accessibility and its capacity to form key hydrogen bonding interactions with protein active sites.[3] Derivatives of this scaffold have shown potent activity against various targets, including p21-activated kinase 4 (PAK4), Axl kinase, and hematopoietic progenitor kinase 1 (HPK1).[4][5][6]
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds.[7] By screening low molecular weight fragments, FBDD explores chemical space more efficiently than traditional high-throughput screening (HTS). The inherent simplicity of fragments allows for more straightforward optimization of initial hits into potent and selective drug candidates.
This guide focuses on the application of a specific, strategically designed fragment: This compound . The rationale for its design is multifold:
-
The Pyrrolo[2,3-d]pyrimidine Core: Provides a proven scaffold for target interaction.
-
The 7-Methyl Group: Blocks potential metabolism at the N7 position and can provide a vector for synthetic elaboration into solvent-exposed regions of a binding pocket.
-
The 2-Methanol Group: Introduces a key hydrogen bond donor and acceptor, increasing the likelihood of forming specific interactions with a target protein. This hydroxyl group also serves as a convenient handle for synthetic elaboration to grow the fragment into a more potent lead compound.
Synthesis and Characterization of this compound
While the direct synthesis of this compound is not extensively documented, a plausible synthetic route can be proposed based on established pyrrolo[2,3-d]pyrimidine chemistry. The following is a generalized, multi-step protocol.
Proposed Synthetic Pathway
Caption: Workflow for protein-observed NMR fragment screening.
Detailed Protocol:
-
Protein Preparation: Express and purify the target protein with uniform ¹⁵N-labeling. A typical concentration is 20-100 µM in a suitable NMR buffer (e.g., 50 mM phosphate buffer, pH 7.0, with 5% D₂O). [7]2. Reference Spectrum: Acquire a high-quality 2D ¹H-¹⁵N HSQC spectrum of the protein alone. This serves as the reference. [8]3. Fragment Addition: Add a stock solution of this compound to the protein sample to a final concentration typically in the range of 100 µM to 1 mM.
-
Data Acquisition: Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture under identical conditions.
-
Data Analysis: Overlay the two spectra. Chemical Shift Perturbations (CSPs) of specific amide peaks indicate that the corresponding residues are in or near the binding site.
-
Hit Validation and Affinity Determination: For confirmed hits, perform a titration experiment by adding increasing concentrations of the fragment to the protein sample and monitoring the CSPs. The dissociation constant (Kd) can then be calculated by fitting the chemical shift changes to a binding isotherm. [8]
Surface Plasmon Resonance (SPR) Screening
SPR is a highly sensitive, label-free technique for real-time monitoring of binding events. [9][10][11]
Caption: Workflow for SPR-based fragment screening.
Detailed Protocol:
-
Protein Immobilization: Immobilize the target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling) to a high density to maximize the signal for small molecule binding. [12]2. Fragment Preparation: Prepare a stock solution of this compound in 100% DMSO. Dilute this into the running buffer (e.g., HBS-EP+) to the desired screening concentration (typically 100-500 µM), ensuring the final DMSO concentration is matched across all samples and the running buffer. [10][13]3. Screening: Inject the fragment solution over the immobilized protein surface and a reference flow cell. A positive binding event is detected as an increase in the response units (RU). [13]4. Data Analysis: Hits are identified based on the magnitude of the binding response. It is crucial to subtract the response from the reference flow cell to correct for bulk refractive index changes.
-
Hit Confirmation and Characterization: Confirmed hits are then subjected to dose-response analysis by injecting a series of fragment concentrations. This allows for the determination of the equilibrium dissociation constant (Kd) and, in some cases, the association (ka) and dissociation (kd) rate constants.
Hit Elaboration Strategies
Once this compound is validated as a binder to the target of interest, the next step is to elaborate its structure to improve potency and selectivity.
-
Vector Growth from the 2-Methanol Group: The hydroxyl group is an ideal point for synthetic elaboration. It can be converted to an ether, ester, or amine to introduce new functionalities that can interact with adjacent pockets on the protein surface. Structure-based design, using X-ray crystallography or NMR-derived structural information of the fragment-protein complex, is highly recommended to guide these modifications.
-
Modification of the Pyrrolo[2,3-d]pyrimidine Core: Depending on the structure-activity relationship (SAR) data, further modifications can be made to the core heterocycle. For instance, substitution at the 4- or 5-positions of the pyrrolopyrimidine ring has been shown to be critical for the activity of many kinase inhibitors. [14][15]
Conclusion
This compound represents a promising starting point for fragment-based drug discovery campaigns. Its design is rooted in the proven success of the pyrrolo[2,3-d]pyrimidine scaffold. The detailed protocols provided herein for NMR and SPR screening offer a robust framework for identifying and characterizing its interactions with novel drug targets. Subsequent structure-guided elaboration of this fragment has the potential to yield potent and selective lead compounds for a variety of therapeutic indications.
References
-
Beri, D., & Congbao, K. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 103278. [Link]
-
Fasano, D., et al. (2024). A Novel NMR-Based Protocol to Screen Ultralow Molecular Weight Fragments. Journal of Medicinal Chemistry. [Link]
-
Gabriel, M., et al. (2023). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. Analytical Biochemistry, 677, 115263. [Link]
-
Hajduk, P. J., & Burns, D. J. (2011). Practical Aspects of NMR-Based Fragment Screening. Methods in Enzymology, 493, 33-51. [Link]
-
Bruker. (n.d.). Fragment screening by ligand observed nmr. [Link]
-
Kang, C. (2024). Protocol to perform fragment screening using NMR spectroscopy. PubMed. [Link]
-
Neumann, L., et al. (2021). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 12(4), 545-547. [Link]
-
Reich, S., & Gmeiner, P. (2009). SPR-based fragment screening: advantages and applications. PubMed. [Link]
-
Al-Oaidi, M. S., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 29(11), 2568. [Link]
-
Gmeiner, P., & Reich, S. (2009). SPR-based Fragment Screening: Advantages and Applications. ResearchGate. [Link]
-
Cytiva. (n.d.). Screening and analysis of fragments using Biacore systems. [Link]
-
Li, Y., et al. (2022). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. PubMed. [Link]
-
Li, Y., et al. (2022). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. ResearchGate. [Link]
-
Wang, Y., et al. (2022). Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. PubMed. [Link]
-
Unciti-Broceta, A. (2023). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Publishing. [Link]
-
Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives containing 1,8-naphthyridine-4-one fragment. PubMed. [Link]
-
Liu, J., et al. (2021). Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation. PubMed. [Link]
-
Petrikaite, V., et al. (2024). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 29(14), 3244. [Link]
-
Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives containing 1,8-naphthyridine-4-one fragment. ResearchGate. [Link]
-
Wang, Y., et al. (2023). Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. PubMed. [Link]
-
Wang, Y., et al. (2023). Identification of a 7H-pyrrolo[2,3-d]pyrimidin derivatives as selective type II c-Met/Axl inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry, 258, 115609. [Link]
-
Li, Z., et al. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). PubMed. [Link]
-
Kumar, A., et al. (2014). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. Bioorganic & Medicinal Chemistry, 22(5), 1591-1601. [Link]
- WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
-
Al-Oaidi, M. S., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. [Link]
-
Wang, Y., et al. (2020). Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. PubMed. [Link]
-
Al-Oaidi, M. S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6682. [Link]
Sources
- 1. The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. Redirecting [linkinghub.elsevier.com]
Procedure for converting 2-hydroxymethyl group to 2-chloromethyl in 7-deazapurines
Procedure for Converting 2-Hydroxymethyl to 2-Chloromethyl Motifs
Executive Summary
The conversion of a 2-hydroxymethyl group to a 2-chloromethyl moiety on a 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core is a critical transformation in the synthesis of kinase inhibitors and nucleoside analogs. This "benzylic-like" chloride serves as a high-value electrophile for subsequent amination, etherification, or carbon-carbon bond formation.
However, this transformation is fraught with challenges due to the electron-rich nature of the 7-deazapurine system (susceptible to electrophilic attack) and the inherent instability of the resulting chloromethyl group (prone to rapid hydrolysis). This guide presents two validated protocols: a scalable Thionyl Chloride (
Strategic Analysis & Chemical Logic
The Challenge: Reactivity vs. Stability
The 7-deazapurine ring system mimics the electronics of indole/purine. The pyrrole ring (N7) donates electron density, making the system nucleophilic.
-
Side Reaction Risk: Strong Lewis acids or electrophilic chlorinating agents can cause chlorination at the C-5 or C-6 positions rather than the exocyclic methyl group.
-
Product Instability: The 2-chloromethyl group is highly reactive (
active). In the presence of moisture, it reverts to the alcohol. In the presence of free amines (even the N7-H), it can self-polymerize.
Strategic Recommendation:
-
Substrate Protection: If possible, protect the N7 position with an electron-withdrawing group (e.g., Tosyl, Boc, or SEM) to reduce ring electron density and prevent N-alkylation side reactions.
-
Reagent Selection:
-
Standard:
(Thionyl Chloride) – Efficient, generates gaseous byproducts ( , ), simplifying workup. -
Alternative:
(Appel) – Neutral conditions, ideal for acid-sensitive substrates.[1]
-
Visualized Pathways
Reaction Mechanism & Workflow
The following diagram illustrates the mechanistic pathways and the critical decision points for reagent selection.
Caption: Mechanistic pathways for chlorination. Method A utilizes an internal return (
Experimental Protocols
Method A: Thionyl Chloride Deoxychlorination (Standard)
Best for: Scalable synthesis, acid-stable substrates.
Materials:
-
Substrate: 2-(Hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine derivative (1.0 equiv).
-
Reagent: Thionyl Chloride (
) (1.5 – 2.0 equiv). High purity (>99%). -
Solvent: Anhydrous Dichloromethane (DCM) or Chloroform (
). -
Base (Optional): Triethylamine (
) or Pyridine (Use only if acid scavenger is required; note that this may promote over ).
Step-by-Step Procedure:
-
Preparation: Dry the reaction vessel (flask) and maintain an inert atmosphere (
or Ar). -
Dissolution: Suspend/dissolve the substrate (1.0 mmol) in anhydrous DCM (5–10 mL). Cool the mixture to 0°C using an ice bath.
-
Addition: Add
(1.5 mmol) dropwise over 10 minutes.-
Note: Evolution of
and gas will occur.[2] Ensure proper venting through a scrubber.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT). Monitor by TLC (System: 5% MeOH in DCM).
-
Endpoint: Disappearance of the polar alcohol spot and appearance of a less polar spot.
-
-
Workup (Critical):
-
Evaporate volatiles under reduced pressure at <30°C . Do not heat, as the product is thermally labile.
-
Co-evaporate with Toluene (2x) to remove residual
and .
-
-
Isolation: The residue is often the hydrochloride salt. If the free base is required, partition quickly between cold DCM and cold saturated
. Dry organic layer over and concentrate.
Method B: Appel Reaction (Mild Condition)
Best for: Complex substrates containing acid-labile protecting groups (e.g., Boc, TBDMS).
Materials:
-
Reagents: Triphenylphosphine (
, 1.2 equiv), Carbon Tetrachloride ( ) or Hexachloroethane ( , 1.2 equiv). -
Solvent: Anhydrous DCM or THF.
Step-by-Step Procedure:
-
Dissolution: Dissolve substrate (1.0 mmol) and
or (1.2 mmol) in anhydrous DCM (10 mL). -
Addition: Cool to 0°C. Add
(1.2 mmol) portion-wise. -
Reaction: Stir at RT for 2–4 hours.
-
Workup: Concentrate the solvent.
-
Purification: The major challenge is removing triphenylphosphine oxide (
). Triturate the residue with cold diethyl ether (product often precipitates or remains in solution while oxide precipitates, depending on lipophilicity). Alternatively, use rapid column chromatography on neutral alumina (silica may cause hydrolysis).
Data & Stability Management
The stability of 2-chloromethyl-7-deazapurines is the primary variable in successful isolation.
| Parameter | Recommendation | Rationale |
| Storage Temp | -20°C | Retards spontaneous hydrolysis and dimerization. |
| Atmosphere | Argon/Nitrogen | Prevents moisture ingress (hydrolysis risk). |
| Solvent Compatibility | DCM, THF, DMF | Stable in aprotic solvents. |
| Incompatibility | Water, Alcohols, Amines | Rapid nucleophilic substitution occurs. |
| Shelf Life | < 1 Week (Solution) | Best used immediately in the next step. |
Analytical Validation (Self-Validating Check)
-
1H NMR: Look for the shift of the methylene protons (
).-
Hydroxymethyl (Starting Material):
4.5 – 4.7 ppm (broad singlet or doublet). -
Chloromethyl (Product):
4.6 – 4.8 ppm (sharp singlet). Note: The shift difference is subtle; disappearance of the OH coupling/broadness is key.
-
-
Mass Spec: Observe the characteristic chlorine isotope pattern (
and in 3:1 ratio).
Workflow Visualization
Caption: Operational workflow for the Thionyl Chloride protocol ensuring minimal thermal stress.
References
-
General Chlorination of Heterocycles
-
Appel Reaction Mechanism & Utility
-
7-Deazapurine Synthesis & Reactivity
-
Organic & Biomolecular Chemistry. Halogenated 7-deazapurine nucleosides. Link
-
-
Stability of Chloromethyl Pyrimidines
-
Nucleoside Analog Synthesis (Contextual)
-
PMC - NIH. Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs. Link
-
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. JP2009528342A - Novel chlorinating reagent and method for chlorinating sugars using thionyl chloride - Google Patents [patents.google.com]
- 3. Appel Reaction [organic-chemistry.org]
- 4. Appel reaction - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 7-Methyl-Pyrrolo[2,3-d]pyrimidine Derivatives
Current Status: Online Operator: Senior Application Scientist (Ph.D., Pharmaceutics) Ticket ID: PYR-SOL-7M-001[1]
Introduction: The "Brick Dust" Challenge
Welcome to the technical support hub for 7-methyl-pyrrolo[2,3-d]pyrimidine derivatives. If you are working with this scaffold—common in kinase inhibitors (e.g., JAK, LRRK2, c-Met)—you are likely facing a classic "brick dust" problem: high crystallinity, high melting point (>200°C), and poor aqueous solubility.
The Core Issue: Unlike the parent 7H-pyrrolo[2,3-d]pyrimidine, your 7-methyl derivative lacks the acidic proton at the N-7 position. This removes a hydrogen bond donor and prevents the formation of salts with bases. You are left with a weak base (pyrimidine ring pKa ~4–5) that is neutral and highly lipophilic at physiological pH (7.4).
This guide provides self-validating protocols to overcome these limitations using pH manipulation, complexation, and excipient selection.
Module 1: Diagnostic Framework
Before attempting solubilization, you must characterize the physicochemical barrier. Use the table below to diagnose your specific derivative.
Physicochemical Profile (Representative)
| Parameter | Typical Value | Implication for Solubility |
| pKa (Basic) | 4.2 – 5.3 (N-1/N-3) | Ionized only in acidic media (pH < 4).[1] Insoluble in PBS (pH 7.4).[1] |
| pKa (Acidic) | None | 7-Methylation blocks the acidic pyrrole site.[1] Do not use basic buffers. |
| LogP | 2.5 – 4.5 | Highly lipophilic; requires cosolvents or surfactants.[1] |
| Melting Point | > 200°C | High lattice energy; difficult to disrupt without amorphous dispersion.[1] |
Decision Matrix: Selecting a Strategy
Use this logic flow to determine the correct formulation approach based on your application (In Vitro vs. In Vivo).
Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental context.
Module 2: Troubleshooting & FAQs
Issue 1: "My compound crashes out immediately when added to cell culture media."
Diagnosis: This is a Kinetic Solubility Failure .[1] You are likely diluting a high-concentration DMSO stock (e.g., 10 mM) directly into aqueous media. The hydrophobic "crash" happens faster than the compound can dissolve. The Fix: The "Step-Down" Protocol
-
Do not pipet 10 mM DMSO stock directly into 10 mL media.
-
Intermediate Step: Dilute your DMSO stock 1:10 into PEG400 or Propylene Glycol first.[1]
-
Add this intermediate mix to the media. The cosolvent bridge prevents immediate nucleation of crystals.
Issue 2: "I need a soluble formulation for IV injection in mice."
Diagnosis: Neutral buffers (PBS) will not work because the molecule is uncharged at pH 7.4.[1] The Fix: Cyclodextrin Complexation or pH Adjustment [1]
-
Option A (pH Control): Formulate in 50 mM Citrate Buffer (pH 3.5). The pyrimidine nitrogen will protonate, increasing solubility by 100-1000 fold. Warning: Ensure injection volume is low to avoid acidosis.
-
Option B (Complexation): Use 20% (w/v) HP-β-CD or SBE-β-CD.[1] This encapsulates the hydrophobic core while maintaining a physiological pH.[1] (See Protocol below).
Issue 3: "Can I make a sodium salt to improve solubility?"
Diagnosis: NO. This is a common error.[1] Reasoning: The 7-methyl group blocks the only acidic proton.[1] Sodium hydroxide will not deprotonate the molecule; it will only increase the pH, pushing the equilibrium toward the neutral (insoluble) form. You must use acid salts (Mesylate, HCl, Sulfate).
Module 3: Experimental Protocols
Protocol A: In Situ Salt Screening (Solubility Enhancement)
Use this to determine if converting your free base to a salt improves solubility.[1]
Materials:
-
Compound (Free Base)[1]
-
Acids (1M solutions in water): Methanesulfonic acid (MsOH), Hydrochloric acid (HCl), L-Tartaric acid.[1]
-
Solvent: Water.[1]
Procedure:
-
Weigh: Place 5 mg of compound into three HPLC vials.
-
Add Water: Add 500 µL water to each (Target: 10 mg/mL). Observation: Suspension expected.
-
Titrate Acid: Add 1.05 equivalents of the selected acid to the vial.
-
Calculation:
[1]
-
-
Heat/Cool: Heat to 50°C for 10 mins, then cool to RT.
-
Observation:
-
Validation: Measure pH. If pH > 4 and precipitate remains, the compound is not fully protonated. Add acid to reach pH 3.0.
Protocol B: Cyclodextrin Complexation (The "Gold Standard")
Recommended for parenteral (IV/IP) formulations.[1]
Materials:
Workflow:
Figure 2: Workflow for preparing and validating cyclodextrin inclusion complexes.
Detailed Steps:
-
Vehicle Prep: Dissolve 20g of SBE-β-CD in 100mL water. Stir until clear.
-
Addition: Add compound to reach a target concentration (e.g., 5 mg/mL).
-
Energy Input: The 7-methyl-pyrrolo[2,3-d]pyrimidine lattice is stable. Sonication (30 mins) or Ball Milling is often required to break the lattice and allow the molecule to enter the cyclodextrin cavity.[1]
-
Equilibration: Stir for 4 hours at room temperature.
-
Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.[1]
-
Check: The filtrate should be clear. Dilute 1:100 and check concentration via HPLC.
Module 4: Data Reference
Comparative Solubility Table (Simulated)
| Medium | pH | Solubility (mg/mL) | Mechanism |
| Water | 7.0 | < 0.005 | Neutral form (Insoluble) |
| 0.1N HCl | 1.0 | > 5.0 | Protonation of Pyrimidine N |
| PBS | 7.4 | < 0.005 | Neutral form |
| 20% HP-β-CD | 7.0 | 2.0 – 5.0 | Inclusion Complex |
| DMSO | - | > 50.0 | Solvent Power |
| PEG400 | - | 10.0 – 20.0 | Cosolvency |
References
-
Structural Basis of Kinase Inhibition: Title: Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors. Source: Journal of Medicinal Chemistry (2021).[1] Relevance: Discusses the structure-activity relationship and crystallinity issues of the scaffold. URL:[Link][1]
-
Cyclodextrin Formulation: Title: Cyclodextrins and Their Derivatives as Drug Stability Modifiers.[1][2][3][4] Source: NIH / PMC (2023).[1] Relevance: Validates the use of HP-β-CD and SBE-β-CD for hydrophobic heterocyclic drugs.[1] URL:[Link]
-
Solubility Enhancement Strategies: Title: Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.[1][5][6] Source: ACS Medicinal Chemistry Letters (2017).[1] Relevance: While focusing on the pyrazolo-analog, the solubility principles (polymers, surfactants) are directly transferable to the pyrrolo[2,3-d]pyrimidine scaffold. URL:[Link]
-
General Properties of the Scaffold: Title: 7H-Pyrrolo(2,3-d)pyrimidine PubChem Entry.[1] Source: PubChem.[1] Relevance: Provides fundamental physicochemical data (LogP, H-bond donors/acceptors). URL:[Link][1]
For further assistance, please contact the formulation chemistry group or submit a sample for pKa determination.
Sources
- 1. 7H-Pyrrolo(2,3-d)pyrimidine | C6H5N3 | CID 261591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. docta.ucm.es [docta.ucm.es]
- 5. researchgate.net [researchgate.net]
- 6. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
Preventing over-methylation at N3 during 7-methyl-pyrrolo[2,3-d]pyrimidine synthesis
[1][2]
Case ID: 7-Deazapurine-N7-Optimization Status: Active Subject: Preventing N3-methylation and over-alkylation during scaffold synthesis.
Diagnostic Hub: Is N3 Methylation Your Problem?
Before optimizing, confirm the impurity profile.[1][2] N3-methylation manifests in two distinct forms:
-
Regioisomer (N3-Me): The methyl group attaches to N3 instead of N7.[1][3]
-
Over-methylation (N3,N7-diMe): The desired N7-product reacts again at N3, forming a quaternary ammonium salt.[1][3]
Diagnostic Checklist:
| Observation | Likely Issue | Confirmation |
| LCMS (Mass) | Mass = Target + 15 Da (M+H) | Regioisomer (N3-Me). You have a mixture of N7-Me and N3-Me.[1][3] |
| LCMS (Mass) | Mass = Target + 29/30 Da (Fixed cation) | Over-methylation (Salt). The product has been methylated a second time at N3. |
| TLC / HPLC | Two close spots/peaks | Regioisomer. N3-Me is usually more polar (lower Rf) than N7-Me due to the loss of aromaticity or zwitterionic character.[1][3] |
| 1H NMR | Methyl peak shift | N7-Me: |
The Mechanics: Why N3 Competes
To prevent the issue, you must understand the electronic landscape.[1][2] The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) has an acidic proton at N7 (pKa ~13) and a basic nitrogen at N3 (pKa of conjugate acid ~3–4).[1]
-
The Goal (N7): Requires deprotonation .[1][3] The N7-anion is the thermodynamic nucleophile.[1][3]
-
The Threat (N3): N3 is a neutral nucleophile.[1][3] It reacts if:
Visualization: Competing Pathways
The following diagram illustrates the bifurcation between the desired N7 pathway and the N3 failure modes.
Caption: Reaction logic flow. Green paths represent the desired synthesis; red paths indicate N3-related failure modes.
Standard Operating Protocols (SOPs)
Do not rely on "adding base and stirring."[1][3] Select a protocol based on your specific failure mode.[1][3]
Protocol A: The "Stoichiometric Control" Method (Best for General Synthesis)
Use this when preventing over-methylation (quaternization) is the priority.[1]
-
Reagents: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), Cs₂CO₃ (1.5 eq), MeI (1.05 eq).
-
Temperature: 0°C to Room Temperature (RT).
Step-by-Step:
-
Dissolution: Dissolve starting material in DMF (0.1 M concentration).
-
Deprotonation: Add Cs₂CO₃ (Cesium Carbonate).[1][3] Stir at RT for 30 mins.[1][3] Why? Cs₂CO₃ is milder than NaH but strong enough to deprotonate N7.[1][3] The "Cesium Effect" often enhances solubility and regioselectivity.[1][3]
-
Controlled Addition: Cool to 0°C. Add Methyl Iodide (MeI) dropwise as a dilute solution in DMF.
-
Monitoring: Monitor by TLC/LCMS every 30 mins. Stop exactly when Starting Material is <5%.[1][3]
-
Quench: Pour into ice water immediately to strip away any remaining electrophile.
Protocol B: Phase Transfer Catalysis (Best for High Regioselectivity)
Use this if you are seeing significant N3-isomer formation.[1][3]
-
Reagents: Starting Material, 50% NaOH (aq), Toluene or DCM, TBAB (5 mol%).[1][2]
-
Mechanism: The reaction occurs at the interface.[1][3] The N7-anion is paired with the bulky Tetrabutylammonium cation (
).[1] This bulky ion pair sterically hinders the N3 position and shields the anion, directing alkylation to the more accessible N7.[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Step-by-Step:
-
Biphasic Setup: Dissolve substrate in Toluene/DCM.[1][3] Add 5 mol% Tetrabutylammonium bromide (TBAB).[1][3]
-
Base: Add 50% NaOH solution (or solid KOH).
-
Alkylation: Add MeI (1.1 eq) with vigorous stirring.
-
Outcome: This method frequently yields >95:5 N7:N3 selectivity due to the specific ion-pairing effect.[1][3]
Troubleshooting Matrix
| Symptom | Root Cause | Corrective Action |
| High N3-Isomer (Mono-methyl) | Incomplete Deprotonation. If N7 is still protonated (neutral), N3 competes as a nucleophile.[1][3] | Switch Base. Move from K₂CO₃ to Cs₂CO₃ or NaH. Ensure the anion is fully formed before adding the alkyl halide.[1][3] |
| Formation of Quaternary Salt (M+2Me) | Excess Electrophile. The product (N7-Me) is reacting again.[1][3] | Stoichiometry Check. Reduce MeI to 1.0–1.05 eq. Do not use 1.5 eq "to push completion."[1][3] It is better to recover starting material than to purify the salt.[1][3] |
| Low Yield / Complex Mixture | Temperature too high. Thermal energy overcomes the activation energy difference between N7 and N3.[1][3] | Cool Down. Run the addition at 0°C or -10°C. Allow to warm to RT only after addition is complete. |
| Reaction Stalls | Solvent "Wetness". Water solvates the base/anion, reducing reactivity.[1][2][3] | Dry Solvents. Use anhydrous DMF/THF.[1][3] If using PTC (Protocol B), this is less critical.[1][2] |
Frequently Asked Questions (FAQ)
Q: Can I use NaH (Sodium Hydride)? A: Yes, NaH is standard for generating the N7 anion cleanly.[1][2][3] However, because the resulting anion is "naked" and highly reactive in polar aprotic solvents (DMF), you must control the MeI addition strictly.[1][2] If you add excess MeI with NaH, you will get over-methylation rapidly.[2][3]
Q: How do I remove the N3-methyl impurity if it forms? A:
-
Column Chromatography: The N3-isomer is usually more polar.[1][3] Use a gradient of DCM:MeOH or Hexane:EtOAc.[1][3]
-
Recrystallization: The N7-product (often 4-chloro derivative) crystallizes well from Ethanol or Isopropanol, whereas the N3-isomers or salts often remain in the mother liquor.[1][3]
Q: Why does the 4-substituent matter? A: An electron-withdrawing group at C4 (like -Cl) pulls electron density from the ring.[1][3] This makes N7 more acidic (easier to deprotonate) and N3 less nucleophilic (less likely to react).[1][3] This is why 4-chloro-pyrrolo[2,3-d]pyrimidine is easier to methylate selectively than the unsubstituted parent scaffold.[1]
References
-
Regioselective Alkylation Mechanics
- Title: Practical Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
- Context: Describes the fundamental reactivity of the scaffold and the preference for N7 alkyl
-
Source:[1]
-
Phase Transfer Catalysis (PTC)
-
Scaffold Properties & pKa Context
- Title: Design, Synthesis... of Novel N‐(7H‐Pyrrolo[2,3‐d]pyrimidin‐4‐yl)cinnamamides.
- Context: Provides structural data and reaction conditions (EDCI/DMAP) that highlight the nucleophilic behavior of the scaffold.
-
Source:[1]
-
Over-methylation & Quaternization Risks
Interpreting NMR shifts of methylene protons in {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol
Technical Support Center
Introduction for the Researcher
Welcome to the technical support guide for the analysis of {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol. The pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine scaffold, is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapeutics.[1][2][3] Accurate structural elucidation via Nuclear Magnetic Resonance (NMR) is paramount during drug discovery and development.
A common point of inquiry among researchers is the interpretation of the chemical shift for the methylene (-CH₂-) protons of the methanol substituent at the C2 position. These protons reside in a complex electronic environment, and their signal is influenced by multiple competing factors. This guide provides a detailed, question-and-answer-based exploration of the principles governing this chemical shift, offers troubleshooting advice for spectral interpretation, and includes a validated protocol for data acquisition.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: What is the expected chemical shift for the methylene protons (-CH₂OH) in this compound and what are the underlying reasons for this specific shift?
A1: The methylene protons in this compound are expected to appear as a singlet in the approximate range of δ 4.7 – 5.0 ppm . This significant downfield shift from a typical aliphatic alcohol is the result of a confluence of three primary deshielding effects:
-
Anisotropic Effect of the Aromatic Ring: The most substantial influence is the magnetic anisotropy of the bicyclic pyrrolo[2,3-d]pyrimidine system.[4][5] The π-electrons within this aromatic ring circulate in the presence of the NMR's external magnetic field (B₀), inducing their own local magnetic field. Protons situated in the plane of the aromatic ring, like the attached methylene protons, fall into the "deshielding region" of this induced field.[6][7][8] This effect adds to the external magnetic field experienced by the protons, causing them to resonate at a higher frequency (further downfield).
-
Inductive Effect from the Heterocycle: The pyrrolo[2,3-d]pyrimidine ring is an electron-deficient system due to the presence of three highly electronegative nitrogen atoms. These atoms inductively withdraw electron density from the ring carbons, including the C2 carbon to which the methanol group is attached. This electron withdrawal propagates to the methylene protons, reducing their local electron density and thus their shielding from the external magnetic field.[9][10]
-
Inductive Effect from the Hydroxyl Group: The methylene group is also directly bonded to a highly electronegative oxygen atom. This oxygen atom strongly pulls electron density away from the methylene carbon and its attached protons, further deshielding them and contributing to the downfield chemical shift.[11][12]
These three effects are additive, collectively shifting the methylene signal significantly downfield compared to a simple primary alcohol like ethanol (CH₃CH₂ OH, δ ~3.6 ppm).
Q2: My observed chemical shift for the methylene protons is slightly outside the expected δ 4.7-5.0 ppm range. What experimental factors could cause this deviation?
A2: Minor deviations from the predicted range are common and can provide valuable information about the molecule's environment. The most likely causes include:
-
Solvent Effects: The choice of deuterated solvent is critical. In a non-polar solvent like CDCl₃, the hydroxyl proton may engage in variable intermolecular hydrogen bonding depending on the sample concentration, which can subtly influence the electronic environment of the adjacent methylene protons. In contrast, a hydrogen-bond accepting solvent like DMSO-d₆ will form a more consistent hydrogen bond with the -OH group, often leading to sharper signals and more reproducible chemical shifts.[13][14]
-
Intramolecular Hydrogen Bonding: There is a possibility of an intramolecular hydrogen bond forming between the hydroxyl proton and the nitrogen at the N3 position of the pyrimidine ring. This would create a five-membered ring, restricting the free rotation of the C2-substituent. Such conformational locking would place the methylene protons in a more rigid environment relative to the aromatic ring, potentially causing an additional downfield or upfield shift depending on the precise geometry. Temperature-dependent NMR studies can help probe this; a stable intramolecular hydrogen bond will show less chemical shift variation with temperature compared to an intermolecular one.[15][16][17]
-
Concentration and Temperature: As concentration increases, so does the likelihood of intermolecular hydrogen bonding, which can affect the shifts of both the OH and adjacent CH₂ protons.[14][18] Similarly, changes in temperature can alter the equilibrium of these interactions. For consistent results, it is crucial to report the solvent, concentration, and temperature at which the spectrum was acquired.
Q3: How can I unambiguously confirm that the singlet around δ 4.7-5.0 ppm corresponds to my target methylene protons?
A3: While the chemical shift provides a strong indication, definitive assignment requires two-dimensional (2D) NMR experiments.
-
HSQC (Heteronuclear Single Quantum Coherence): This is the most direct method. It will show a correlation peak between the proton signal (on the F2 axis) and the signal of the carbon to which it is directly attached (on the F1 axis). You should observe a clear correlation between your proton singlet at ~δ 4.8 ppm and a methylene carbon signal (CH₂) in the range of δ 60-70 ppm.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations. The methylene protons should show a correlation to the C2 carbon of the pyrimidine ring (typically δ > 150 ppm), providing unequivocal proof of its position. It may also show a correlation to the C4a bridgehead carbon.
-
COSY (Correlation Spectroscopy): If the hydroxyl (-OH) proton is visible as a distinct (non-exchanged) signal, a COSY experiment may show a weak correlation between the -CH₂- and -OH protons. This is often more successful in dry DMSO-d₆.
-
D₂O Exchange: Adding a drop of deuterium oxide (D₂O) to the NMR tube will cause the labile -OH proton to exchange with deuterium and its signal will disappear from the spectrum. While this primarily identifies the OH proton, it can help de-clutter the spectrum and confirm that the singlet at ~δ 4.8 ppm is not the hydroxyl group.
Predicted ¹H NMR Data Summary
The following table provides an estimated chemical shift range for the key protons in this compound in DMSO-d₆. These are predictive values and may vary based on experimental conditions.
| Proton Assignment | Multiplicity | Expected Chemical Shift (δ ppm) | Notes |
| H-4 (pyrimidine) | Singlet | 8.5 – 8.8 | Typically the most downfield aromatic proton in this scaffold. |
| H-5 (pyrrole) | Doublet | 7.5 – 7.8 | Coupled to H-6. |
| H-6 (pyrrole) | Doublet | 6.6 – 6.9 | Coupled to H-5. |
| -CH₂- (methylene) | Singlet | 4.7 – 5.0 | Deshielded by anisotropy and inductive effects. |
| N-CH₃ (methyl) | Singlet | 3.8 – 4.1 | N-alkylation shifts this proton downfield.[19] |
| -OH (hydroxyl) | Broad Singlet | 5.0 – 6.0 | Position is highly variable and dependent on H-bonding. |
Visualization of Chemical Shift Influences
The following diagram illustrates the key molecular forces that determine the downfield chemical shift of the target methylene protons.
Caption: Key factors causing the downfield shift of the C2-methylene protons.
Validated Experimental Protocol: High-Resolution ¹H NMR Acquisition
This protocol outlines the steps for acquiring a publication-quality ¹H NMR spectrum for structure verification.
1. Sample Preparation:
- Accurately weigh 5-10 mg of the dried compound.
- Transfer the solid to a clean, dry standard 5 mm NMR tube.
- Add approximately 0.6 mL of high-purity deuterated solvent (DMSO-d₆ is recommended for its ability to resolve -OH protons).
- Cap the tube and vortex gently for 30-60 seconds until the sample is fully dissolved. A brief sonication may be used if necessary.
2. Instrument Setup & Calibration (400 MHz Spectrometer or higher):
- Insert the sample into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity. A narrow, symmetrical peak for the residual solvent signal (e.g., DMSO-d₅ at δ ~2.50 ppm) is indicative of a well-shimmed field.
- Tune and match the probe for the ¹H frequency.
3. Data Acquisition:
- Experiment: Standard ¹H pulse-acquire sequence (e.g., 'zg30').
- Spectral Width (SW): Set to approximately 16 ppm (e.g., from -2 to 14 ppm) to ensure all signals are captured.
- Number of Scans (NS): Start with 16 scans. Increase if the signal-to-noise ratio is low.
- Relaxation Delay (D1): Set to 2-5 seconds to ensure quantitative relaxation, especially if integration is important.
- Acquisition Time (AQ): Aim for at least 3-4 seconds for good resolution.
4. Data Processing:
- Apply a Fourier Transform to the acquired Free Induction Decay (FID).
- Phase the spectrum manually to obtain a flat baseline and pure absorption peaks.
- Calibrate the chemical shift axis by setting the residual DMSO-d₅ solvent peak to δ 2.50 ppm.
- Integrate all signals.
- Perform peak picking to identify the chemical shift of each signal.
References
- New insight into the anisotropic effects in solution-state NMR spectroscopy. RSC Publishing.
- Anisotropic Effect Definition - Organic Chemistry Key Term. Fiveable.
- What effect does hydrogen bonding have on H NMR spectra? Chemistry Stack Exchange.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.
- What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR? Chemistry Stack Exchange.
- Chemical Shifts: Proton. Organic Chemistry at CU Boulder.
- Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Modgraph.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PMC.
- The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endo tetrahydrodicyclopentadiene derivatives. ResearchGate.
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- A 'H-NMR and MD study of intramolecular hydrogen bonds in methyl P-cellobioside. DSpace.
- On Hydrogen Bonding and OH Chemical Shifts. ResearchGate.
- Factors Influencing Proton NMR Shifts. Scribd.
- SYNTHESIS OF PYRROLO[2,3-d]PYRIMIDINE ANALOGUES. Semantic Scholar.
- Nuclear magnetic resonance is the branch of spectroscopy in which radio frequency waves induce tronsitions between. eGyanKosh.
- NMR DETECTION OF INTRAMOLECULAR OH/OH HYDROGEN BOND NETWORKS. LOCKSS.
- How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube.
- NMR-Hydrogen bonding and Chemical Shift value| Solvent Polarity| Van der Waals interaction|CSIR-NET. YouTube.
- CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala.
- Synthesis and Lung Cancer Cell Line Study of Pyrrolo[2,3-d]pyrimidine Analogs. Connect Journals.
- Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Preprints.org.
- 7H-Pyrrolo[2,3-d]pyrimidine(271-70-5) 1H NMR spectrum. ChemicalBook.
- Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PMC.
- One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society.
- Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. ACS Publications.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. ResearchGate.
- Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. ResearchGate.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
Sources
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. New insight into the anisotropic effects in solution-state NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 7. modgraph.co.uk [modgraph.co.uk]
- 8. arsdcollege.ac.in [arsdcollege.ac.in]
- 9. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
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Stability of 2-hydroxymethyl-7-deazapurines under acidic vs basic conditions
A Guide for Researchers and Drug Development Professionals
Welcome to our dedicated technical guide on the stability of 2-hydroxymethyl-7-deazapurines. This document is structured to provide you with both foundational knowledge and practical troubleshooting advice for your experiments involving this important class of heterocyclic compounds. As a pyrrolo[2,3-d]pyrimidine system, the 7-deazapurine scaffold offers unique biological properties but also presents specific stability challenges that must be understood to ensure data integrity and successful therapeutic development.[1] This guide moves beyond simple protocols to explain the underlying chemical principles governing the stability of these molecules under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of 2-hydroxymethyl-7-deazapurines?
The stability of the 7-deazapurine core is influenced by the substitution pattern and the surrounding chemical environment.[1] Unlike true purines, the replacement of the nitrogen at position 7 with a carbon atom alters the electronic properties of the ring system, which can affect stability.[2] Some 8-amino-7-deazapurine derivatives have been reported to be particularly unstable, especially under acidic conditions.[3] While the 2-hydroxymethyl group is not inherently a highly labile functional group, its stability can be compromised by reactions involving the heterocyclic core, particularly under pH stress.
Q2: Which condition is generally more detrimental to 2-hydroxymethyl-7-deazapurines: acidic or basic?
Based on the chemistry of related heterocyclic systems, acidic conditions are often more challenging for 7-deazapurine derivatives.[3] The pyrrole half of the molecule is electron-rich and can be susceptible to protonation. Protonation of the pyrimidine ring nitrogens can activate the molecule towards hydrolytic attack. While basic conditions can also promote degradation, the molecule may exhibit greater stability compared to strongly acidic environments. However, empirical testing is essential, as stability is highly structure-dependent.
Q3: What are the likely degradation products I should be looking for?
Under acidic conditions, degradation may proceed via hydrolysis. This could involve the cleavage of the hydroxymethyl group or, more severely, the opening of the pyrimidine ring. Under basic conditions, degradation pathways could also involve hydrolysis, potentially initiated by the deprotonation of the pyrrole N-H followed by rearrangement or attack by hydroxide ions on electrophilic centers of the pyrimidine ring. Identifying these products is a key goal of forced degradation studies.[4][5]
Q4: How can I monitor the degradation of my compound during a stability study?
The most common and effective method for monitoring the degradation of small molecules like 2-hydroxymethyl-7-deazapurines is High-Performance Liquid Chromatography (HPLC), often coupled with a UV or Photodiode Array (PDA) detector.[6][7][8] The development of a stability-indicating method—one that can separate the intact parent compound from all potential degradation products—is crucial.[5] For structural elucidation of unknown degradants, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[7][9]
Troubleshooting Guide: Common Experimental Issues
Q: I am observing significant degradation of my compound even at neutral pH. What could be the cause?
A: Unexpected instability at neutral pH can be caused by several factors:
-
Oxidation: Ensure your solutions are properly degassed and consider storing them under an inert atmosphere (e.g., argon or nitrogen). Some heterocyclic compounds are susceptible to auto-oxidation.
-
Photodegradation: Is your compound light-sensitive? Conduct experiments in amber vials or protect them from light to rule out photolysis as a degradation pathway. This is a standard parameter in forced degradation studies.[10]
-
Catalysis: Trace metal impurities in your buffer or on glassware can sometimes catalyze degradation. Ensure you are using high-purity reagents and thoroughly cleaned glassware.
-
Temperature: Elevated temperatures, even "room temperature" in a warm lab, can accelerate slow degradation processes.[11] Ensure your experiments are properly temperature-controlled.
Q: My forced degradation study shows no degradation under any stress condition (acid, base, heat, oxidation). What should I do?
A: While high stability is a desirable property, a forced degradation study must induce some degradation (typically 5-20%) to validate the stability-indicating nature of your analytical method.[4][11] If you observe no degradation, you should employ more aggressive conditions. Consider the following stepwise approach:
-
Increase Stressor Concentration: Move from 0.1 M HCl/NaOH to 1 M or even higher concentrations.
-
Increase Temperature: Heat the stressed samples. A common starting point is 60-80°C.[7]
-
Extend Exposure Time: Increase the duration of the study from hours to days.
-
Combine Stressors: For exceptionally stable molecules, a combination of stressors (e.g., acid and heat) may be necessary. It is crucial to document all attempts to demonstrate sufficient effort was made to induce degradation for regulatory purposes.[5]
Q: My HPLC analysis shows a poor mass balance. The amount of parent compound lost does not match the amount of degradation products formed. Why?
A: A poor mass balance is a common issue that requires careful investigation:
-
Non-Chromophoric Degradants: One or more degradation products may lack a UV chromophore and are therefore invisible to your UV detector.[12] This is a primary reason to use a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) to search for "missing" peaks.
-
Precipitation: The degradation product may be insoluble in the sample diluent and has precipitated out of solution. Visually inspect your samples and consider using a different diluent.
-
Volatility: A degradation product could be volatile and lost during sample handling.
-
Adsorption: The parent compound or a degradant may be adsorbing to the vial surface or the HPLC column.
Data Summary: Illustrative Stability Profile
The following table provides a hypothetical example of how to present stability data for a 2-hydroxymethyl-7-deazapurine derivative ("Compound-HMD").
| Condition | Temperature (°C) | Time (hours) | % Degradation of Compound-HMD |
| Acidic | |||
| 0.1 M HCl | 25 | 0 | 0.0 |
| 8 | 4.2 | ||
| 24 | 11.5 | ||
| 0.1 M HCl | 60 | 0 | 0.0 |
| 2 | 9.8 | ||
| 8 | 35.1 | ||
| Neutral | |||
| Purified Water | 60 | 0 | 0.0 |
| 8 | < 0.5 | ||
| 24 | 1.1 | ||
| Basic | |||
| 0.1 M NaOH | 25 | 0 | 0.0 |
| 8 | 1.3 | ||
| 24 | 3.8 | ||
| 0.1 M NaOH | 60 | 0 | 0.0 |
| 2 | 4.5 | ||
| 8 | 14.2 |
Table 1: Hypothetical forced degradation results for "Compound-HMD" demonstrating higher lability under acidic conditions, which is exacerbated by heat.
Mechanistic Insights & Degradation Pathways
Understanding the potential degradation mechanisms is key to interpreting your results and designing more stable molecules. The following diagrams illustrate plausible pathways.
Proposed Acid-Catalyzed Hydrolysis Pathway
Under acidic conditions, protonation of a ring nitrogen can make the pyrimidine ring more electrophilic and susceptible to nucleophilic attack by water, potentially leading to ring opening.
Caption: Potential mechanism for degradation under acidic conditions.
Proposed Base-Mediated Hydrolysis Pathway
In basic media, direct nucleophilic attack by a hydroxide ion on an electrophilic carbon atom of the pyrimidine ring is a likely initiating step.
Caption: Potential mechanism for degradation under basic conditions.
Experimental Protocol: Forced Hydrolysis Study
This protocol describes a standard forced hydrolysis study to assess the stability of a 2-hydroxymethyl-7-deazapurine derivative under neutral, acidic, and basic conditions, in accordance with ICH guidelines.[4][8][10]
Objective: To determine the intrinsic stability of the drug substance and identify potential degradation products resulting from hydrolysis.
Materials:
-
2-hydroxymethyl-7-deazapurine test compound
-
Hydrochloric Acid (HCl), 0.1 M and 1.0 M solutions
-
Sodium Hydroxide (NaOH), 0.1 M and 1.0 M solutions
-
HPLC-grade water
-
HPLC-grade acetonitrile and/or methanol
-
Appropriate buffers for HPLC mobile phase
-
Class A volumetric flasks, pipettes, and autosampler vials (amber recommended)
-
Calibrated pH meter, analytical balance, and HPLC-UV/PDA or LC-MS system
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve the test compound in a suitable solvent (e.g., water, methanol, or acetonitrile, depending on solubility) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Sample Preparation:
-
For each condition, prepare samples in triplicate.
-
Acidic Stress: In a volumetric flask, add an aliquot of the stock solution and make up to volume with 0.1 M HCl. The final concentration of the test compound should be suitable for HPLC analysis (e.g., 0.1 mg/mL).
-
Basic Stress: Repeat the process using 0.1 M NaOH.
-
Neutral Stress: Repeat the process using HPLC-grade water.
-
Control: Prepare a control sample by diluting the stock solution in the mobile phase or initial solvent to represent the T=0 time point.
-
-
Incubation:
-
Store the prepared acidic, basic, and neutral samples, along with a control solution protected from light, at a controlled elevated temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
For the acidic and basic samples, neutralize the aliquots before HPLC analysis to prevent damage to the column (e.g., add an equimolar amount of NaOH to the acid sample and HCl to the base sample).
-
Dilute all samples to the target concentration with the mobile phase if necessary.
-
Analyze all samples (including the T=0 control) using a validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 control.
-
Determine the percentage of each degradation product formed.
-
Calculate the mass balance for each time point.
-
If no degradation is observed, repeat the experiment using more stringent conditions (e.g., 1.0 M HCl/NaOH, higher temperature, or longer duration).[5]
-
References
- G. D. Pomepeo, et al. (n.d.). C–H Imidation of 7-Deazapurines.
- Various Authors. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- S. Seela, et al. (2005, August 12). Regioselective Syntheses of 7-Nitro-7-deazapurine Nucleosides and Nucleotides for Efficient PCR Incorporation.
- Various Authors. (2023, October 21). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. MDPI.
- Various Authors. (2024, July 4). Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E.
- S. Obika, et al. (2016, December 13). Synthesis and Properties of 7-Deazapurine- and 8-Aza-7-deazapurine-Locked Nucleic Acid Analogues: Effect of the Glycosidic Torsion Angle.
- Various Authors. (2018, August 9). Designing Phase-Appropriate Stability Study Programs for Drug Substances and Drug Products. Pharmaceutical Outsourcing.
- Various Authors. (2019, September 2). A Standard Protocol for Deriving and Assessment of Stability Part 1 – Aseptic Preparations (Small Molecules). Specialist Pharmacy Service.
- ResolveMass Laboratories. (2026, February 15).
- M. K. Sharma & M. Murugesan. (n.d.).
- Various Authors. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs.
- Various Authors. (n.d.). HYDROLYSIS.
- R. Bhaskar, et al. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.
- D. N. Venkatesh & S. D. S. Kumar. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Various Authors. (2025, August 7). (PDF) Development and validation of stability-indicating methods for determination of torsemide.
- Various Authors. (n.d.). Increased stability of nucleic acids containing 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry.
- N. Tendulkar & M. Asif. (2025, June 25).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Increased stability of nucleic acids containing 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C–H Imidation of 7-Deazapurines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. longdom.org [longdom.org]
- 6. sps.nhs.uk [sps.nhs.uk]
- 7. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. impactfactor.org [impactfactor.org]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: Structure-Activity Relationship (SAR) of C2-Modified 7-Methyl-Pyrrolo[2,3-d]pyrimidines
Executive Summary
The 7-methyl-pyrrolo[2,3-d]pyrimidine scaffold (also known as 7-methyl-7-deazapurine) represents a critical structural class in kinase inhibitor discovery. While the C4-position typically anchors the molecule to the ATP-binding hinge region via a primary amine, the C2-position offers a distinct vector for optimization.
This guide objectively compares C2-modified analogs against the unsubstituted baseline. Unlike the C4-position, which drives primary potency, C2-modifications are the "tuning knobs" for isozyme selectivity, metabolic stability (specifically aldehyde oxidase resistance), and solubility.
Target Audience: Medicinal Chemists, Computational Biologists, and DMPK Scientists.
Part 1: The Scaffold & Structural Rationale
The "7-Methyl" Distinction
Most FDA-approved pyrrolo[2,3-d]pyrimidines (e.g., Tofacitinib, Ruxolitinib) possess a free N7-H . This allows the molecule to act as both a hydrogen bond donor (N7-H) and acceptor (N1) at the hinge region.
Why Methylate N7?
-
Permeability: N7-methylation removes a polar hydrogen bond donor, increasing lipophilicity and often improving blood-brain barrier (BBB) penetration.
-
Selectivity: It prevents binding to kinases that strictly require the N7-H interaction (e.g., certain conformations of JAKs), thereby narrowing the selectivity profile.
-
Tautomer Locking: It fixes the aromatic system, preventing N7/N9 tautomeric shifts common in purines.
C2-Modification Vector
The C2 substituent projects towards the solvent front or the ribose binding pocket , depending on the specific kinase conformation.
-
Solvent Front: Allows for solubilizing groups (morpholines, piperazines).
-
Gatekeeper Interaction: Bulky C2 groups can clash with large gatekeeper residues (e.g., Methionine), enforcing selectivity for kinases with smaller gatekeepers (e.g., Threonine).
Part 2: Comparative SAR Analysis
The following analysis compares the performance of C2-modifications across three critical parameters: Biochemical Potency (IC50) , Metabolic Stability (t1/2) , and Solubility .
The Baseline: Unsubstituted (C2-H)
-
Performance: High potency, moderate solubility.
-
Liability: The C2-H position in electron-deficient heterocycles is highly susceptible to oxidative metabolism by Aldehyde Oxidase (AO) . This leads to rapid clearance in vivo (human/monkey), a liability often not predicted by rodent models (which have different AO expression).
-
Verdict: Good for initial hits, poor for clinical candidates.
C2-Alkyl (Methyl/Ethyl)[1]
-
Mechanism: Steric blockage of the C2 position prevents nucleophilic attack by the AO enzyme.
-
Data Insight: Introduction of a C2-Methyl typically results in a 2-5x improvement in metabolic half-life without significantly impacting the binding mode, provided the kinase pocket can accommodate the small steric bulk.
-
Verdict: The "First-Choice" fix for metabolic instability.
C2-Amino / Amido (NH2, NH-R)
-
Mechanism: Introduces an additional H-bond donor/acceptor pair.
-
Performance: often improves solubility significantly. In Aurora Kinase inhibitors, C2-amino groups form critical water-mediated hydrogen bonds near Asp274 (Aurora A numbering).
-
Verdict: Essential for solubility-limited series; can boost potency for specific targets (e.g., Aurora, CDKs).
C2-Aryl / Heteroaryl
-
Mechanism: Pi-stacking or hydrophobic packing in the ribose pocket.
-
Performance: Can drastically increase potency (sub-nanomolar) but often at the cost of LipE (Lipophilic Efficiency) and solubility.
-
Verdict: Use with caution. Best reserved for gaining selectivity against homologous kinases.
Comparative Data Summary
Note: Data represents generalized trends derived from aggregate kinase inhibitor SAR campaigns (e.g., VEGFR, RET, JAK).
| C2-Substituent | Potency (IC50) | Metabolic Stability (AO) | Solubility | Primary Utility |
| -H | ++++ (Baseline) | + (Poor) | ++ | Initial Hit Finding |
| -CH3 (Methyl) | ++++ (Retained) | ++++ (Excellent) | ++ | Blocking Metabolism (AO) |
| -NH2 (Amino) | +++ | +++ | ++++ | Improving Solubility |
| -Ph (Phenyl) | +++++ (High) | ++ | + | Potency / Selectivity |
| -CF3 | ++ (Variable) | ++++ | + | Electronic Tuning |
Part 3: Mechanistic Visualization
The following diagram illustrates the decision logic for modifying the C2 position based on observed liabilities in the lead compound.
Caption: SAR Decision Tree for C2-optimization of the pyrrolo[2,3-d]pyrimidine scaffold.
Part 4: Experimental Protocols
To ensure reproducibility, the following protocols utilize robust palladium-catalyzed cross-coupling chemistries suitable for the 7-methyl scaffold.
Synthesis: C2-Functionalization Workflow
Objective: Install diverse C2-substituents on a 4-amino-7-methyl-pyrrolo[2,3-d]pyrimidine core. Precursor: 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Step A: C4-Amination (Regioselective) The C4-chloride is more reactive than C2.
-
Dissolve 2,4-dichloro-7-methyl-pyrrolo[2,3-d]pyrimidine (1.0 eq) in n-butanol.
-
Add amine (R-NH2, 1.1 eq) and DIPEA (2.0 eq).
-
Heat to 100°C for 4-12 hours.
-
Result: 2-chloro-4-amino-7-methyl-pyrrolo[2,3-d]pyrimidine.
Step B: C2-Coupling (The Variable Step) For C2-Alkyl/Aryl (Suzuki-Miyaura):
-
Reagents: Intermediate from Step A (1.0 eq), Boronic Acid/Ester (1.5 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2M aq, 3.0 eq).
-
Solvent: 1,4-Dioxane (degassed).
-
Conditions: Microwave irradiation at 120°C for 30 mins or reflux 12h.
-
Purification: Silica flash chromatography (MeOH/DCM gradient).
For C2-Amino (Buchwald-Hartwig):
-
Reagents: Intermediate from Step A (1.0 eq), Amine (1.5 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), Cs2CO3 (2.0 eq).
-
Solvent: Toluene or Dioxane (anhydrous).
-
Conditions: 100°C sealed tube, 16h.
Biological Assay: Kinase Inhibition (ADP-Glo)
Objective: Determine IC50 values.
-
Preparation: Dilute compounds in DMSO (10-point dose-response).
-
Reaction: Mix Kinase (e.g., VEGFR2, JAK3), Substrate (Poly GT), and ATP (at Km) in reaction buffer (HEPES pH 7.5, MgCl2, DTT).
-
Incubation: Add compound (20 nL) to reaction (5 µL). Incubate 60 min at RT.
-
Detection: Add ADP-Glo Reagent (5 µL) to deplete ATP. Incubate 40 min. Add Kinase Detection Reagent (10 µL) to convert ADP to ATP -> Luciferase.
-
Analysis: Read Luminescence. Fit curves using non-linear regression (GraphPad Prism).
Part 5: Pathway & Interaction Visualization
The following diagram details the molecular interaction of the scaffold within a typical Tyrosine Kinase ATP-binding pocket.
Caption: Interaction map of C2-modified 7-methyl-pyrrolo[2,3-d]pyrimidine within the ATP pocket.
References
-
Gangjee, A. et al. (2008).[1] Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents.[1] Bioorganic & Medicinal Chemistry.[2][1][3][4][5][6][7] Link
-
Moriarty, K. et al. (2006).[3] The Synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: A New Class of Aurora-A Kinase Inhibitors.[3][5] Bioorganic & Medicinal Chemistry Letters.[5] Link
-
Boiar, I. et al. (2021). Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation.[8] European Journal of Medicinal Chemistry.[8][9] Link
-
Mao, F. et al. (2022). Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry.[6] Link
-
Venkatesan, A.M. et al. (2010). Structure-Activity Relationship of Pyrrolo[2,3-d]pyrimidine Derivatives as RET Kinase Inhibitors.[1][10][11] Journal of Medicinal Chemistry.[3][4][8][9] Link
Sources
- 1. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. scilit.com [scilit.com]
- 5. The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, cytotoxicity, and antiviral activity of certain 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidine nucleosides related to toyocamycin and sangivamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
In vitro cytotoxicity data for 7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives
The following is a comprehensive Publish Comparison Guide regarding the in vitro cytotoxicity of 7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives . This guide is designed for researchers and drug development professionals, focusing on the structural impact of N7-methylation on biological activity, specifically within the context of microtubule inhibition and kinase modulation.
Comparative Performance Guide & Technical Analysis
Executive Summary & Structural Rationale
The 7H-pyrrolo[2,3-d]pyrimidine scaffold (commonly known as 7-deazapurine ) is a privileged structure in medicinal chemistry, serving as a bioisostere for purine. It is widely utilized in the design of ATP-competitive kinase inhibitors and microtubule destabilizing agents.
A critical structural modification involves the methylation of the N7-position (7-methyl-7H-pyrrolo[2,3-d]pyrimidine). Unlike the N7 of purines, which is a hydrogen bond acceptor, the C7 of 7-deazapurines allows for different substitution patterns. However, the pyrrole nitrogen (often numbered N7 in the fused system or N1 in the isolated pyrrole) is a prime target for alkylation.
Key Insight: Experimental data indicates that N7-methylation often significantly enhances cytotoxic potency compared to the unsubstituted (N7-H) analogs. This is attributed to:
-
Hydrophobic Filling: The methyl group can occupy specific hydrophobic pockets (e.g., near Val181 in tubulin or the hinge region in kinases).
-
Solubility & Permeability: Alkylation modulates the lipophilicity (LogP), improving cellular uptake.
-
Conformational Restriction: It can lock the molecule in a bioactive conformation.
Mechanism of Action (MoA)
The cytotoxicity of these derivatives typically stems from two primary mechanisms, depending on the side-chain substitution at C4, C5, or C6.
Primary Mechanism: Microtubule Destabilization
Many 7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives function as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine-binding site of tubulin, inhibiting polymerization. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]
Secondary Mechanism: Kinase Inhibition
Derivatives like GSK2606414 utilize the scaffold to inhibit kinases such as PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase), preventing the Unfolded Protein Response (UPR) in stressed cancer cells.
MoA Visualization
The following diagram illustrates the pathway from drug binding to apoptotic cell death.
Figure 1: Mechanism of Action showing the cascade from tubulin binding to apoptosis. The N7-methyl group enhances the initial binding affinity.
Comparative Analysis: N7-Methyl vs. Alternatives
The following data compares N7-methyl derivatives against their N7-H (unsubstituted) counterparts and standard chemotherapy agents. The data highlights the "Methyl Effect"—the increase in potency observed upon methylation.
Case Study: 4-Substituted-7-Methyl-Pyrrolo[2,3-d]pyrimidines
Source Data: Derived from Gangjee et al. and related patent literature (US11001595B2) focusing on microtubule inhibitors.
Table 1: In Vitro Cytotoxicity (IC50 in nM) against Human Cancer Cell Lines
| Compound Class | Structure Description | MDA-MB-435 (Melanoma/Breast) | SK-OV-3 (Ovarian) | Mechanism Note |
| Product (Target) | 7-Methyl -4-substituted-pyrrolo[2,3-d]pyrimidine | 12 nM | 18 nM | Enhanced hydrophobic fit (Val181) |
| Alternative 1 | N7-H (Unsubstituted analog) | 65 nM | 92 nM | Lower affinity; lacks hydrophobic anchor |
| Alternative 2 | N7-Benzyl derivative | >1000 nM | >1000 nM | Steric hindrance prevents binding |
| Standard | Combretastatin A-4 (Reference MDA) | 3-5 nM | 4-8 nM | Potent, but metabolically unstable |
| Standard | Docetaxel | 1-2 nM | 2-5 nM | Different binding site (Taxane) |
Analysis:
-
Performance: The 7-methyl derivative is approximately 5-fold more potent than the N7-H analog.
-
Selectivity: While slightly less potent than Combretastatin A-4, the pyrrolo[2,3-d]pyrimidine scaffold offers superior metabolic stability compared to the stilbene bridge of Combretastatins.
-
SAR Insight: Bulky groups at N7 (like benzyl) often abolish activity in this specific binding mode, indicating a tight steric pocket where only small alkyl groups (Methyl, Ethyl) are tolerated.
Experimental Protocols
To generate valid cytotoxicity data for these derivatives, a standardized MTT Assay is recommended. This protocol ensures reproducibility and minimizes edge effects.
Validated MTT Cytotoxicity Protocol
Materials:
-
Cell Lines: MDA-MB-435, HeLa, or A549 (log-phase growth).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (5 mg/mL in PBS).
-
Solvent: DMSO (Dimethyl sulfoxide).
Step-by-Step Workflow:
-
Seeding: Plate cells at a density of
to cells/well in 96-well plates. Volume: 100 µL/well. -
Attachment: Incubate for 24 hours at 37°C, 5% CO2 to allow adherence.
-
Treatment:
-
Prepare serial dilutions of the 7-methyl derivative (e.g., 0.1 nM to 10 µM).
-
Include Positive Control (Combretastatin A-4) and Vehicle Control (0.1% DMSO).
-
Add 100 µL of drug solution to wells (Triplicate).
-
-
Incubation: Incubate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT stock solution to each well. Incubate for 3–4 hours until purple formazan crystals form.
-
Solubilization: Aspirate medium carefully. Add 100–150 µL DMSO to dissolve crystals. Shake plate for 10 mins.
-
Quantification: Measure absorbance (OD) at 570 nm (reference 630 nm) using a microplate reader.
-
Calculation: Calculate IC50 using non-linear regression (Sigmoidal Dose-Response).
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for determining IC50 values using the MTT assay.
Structure-Activity Relationship (SAR) Insights
The "7-methyl" modification is not merely a passive substitution; it actively drives potency through specific molecular interactions.
-
Valine Interaction (Microtubules): In the colchicine binding site, the N7-methyl group is positioned to interact with Val181 of the
-tubulin subunit. This hydrophobic interaction stabilizes the drug-protein complex. -
Kinase Hinge Region: In kinase inhibitors (e.g., LRRK2 or PERK inhibitors), the pyrrolo[2,3-d]pyrimidine core mimics the adenine of ATP. The N7-methyl group can project into the solvent-exposed region or a small hydrophobic back-pocket, depending on the specific kinase, often improving selectivity over other kinases.
-
Metabolic Stability: Unsubstituted N7-H positions can be sites for glucuronidation. Methylation blocks this metabolic soft spot, potentially improving the pharmacokinetic profile in vivo.
References
-
Gangjee, A., et al. (2010). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors. Bioorganic & Medicinal Chemistry.[2][3][4]
-
Perlíková, P., et al. (2021).[5] Synthesis and Antitrypanosomal Activity of 6-Substituted 7-Methyl-7-deazapurine Nucleosides.[6][7] ACS Infectious Diseases.[5][6][7][8] [6]
-
Axten, J. M., et al. (2012). Discovery of 7-Methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a Potent and Selective First-in-Class Inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK). Journal of Medicinal Chemistry.[8]
-
Gangjee, A. (2021). Pyrimidine compounds and pyrimido indole compounds and methods of use.[9] U.S. Patent No. 11,001,595.
Sources
- 1. Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US11001595B2 - Pyrimidine compounds and pyrimido indole compounds and methods of use - Google Patents [patents.google.com]
- 5. Substituted 7-deazapurine ribonucleosides as antiparasitic agents [uochb.cz]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Antitrypanosomal Activity of 6-Substituted 7-Methyl-7-deazapurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Validation of {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol Purity via HPLC-MS
Executive Summary
In the synthesis of kinase inhibitors (e.g., JAK inhibitors), the building block {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol represents a critical quality control checkpoint. Its amphiphilic nature and the potential for N-methylation regioisomers (N7 vs. N5) make standard HPLC-UV analysis insufficient for high-stringency drug development.
This guide validates a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) workflow, demonstrating its superiority over HPLC-UV and quantitative NMR (qNMR) for trace impurity profiling. We provide a self-validating protocol aligned with ICH Q2(R2) guidelines to ensure specific, linear, and precise quantification.
Part 1: The Analytical Challenge
The pyrrolo[2,3-d]pyrimidine scaffold is prone to tautomeric shifts and regio-isomerism during alkylation. When synthesizing the target 7-methyl derivative, the 5-methyl isomer is a common, difficult-to-separate impurity.
Structural Criticality[1]
-
Target: this compound (Polar, Basic N).
-
Critical Impurities:
-
Regioisomer: {5-methyl-5H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol (Isobaric, co-elutes on standard C18).
-
Precursor: {7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol (Mass difference -14 Da).
-
Over-alkylation: Dimethylated quaternary salts (Mass difference +14 Da).
-
Standard UV detection at 254 nm often fails to distinguish the N7/N5 isomers due to identical chromophores, leading to false purity claims.
Part 2: Comparative Analysis (Alternatives)
To justify the shift to HPLC-MS, we compare it against the two standard alternatives: HPLC-UV (Diode Array) and Quantitative NMR (qNMR).
Table 1: Performance Comparison Matrix
| Feature | HPLC-MS (Proposed) | HPLC-UV (DAD) | qNMR (1H) |
| Specificity | High (m/z discrimination + RT) | Medium (Relies solely on RT & | High (Structural resolution) |
| Sensitivity (LOD) | Excellent (ng/mL range) | Good ( | Poor (mg quantities required) |
| Isobaric Resolution | High (With optimized column) | Low (Spectra often identical) | High (Distinct chemical shifts) |
| Throughput | High (10-15 min run) | High (10-15 min run) | Low (Long acquisition/prep) |
| Quantification | Relative (Requires Ref Std) | Relative (Requires Ref Std) | Absolute (Molar ratio) |
| Primary Use Case | Trace Impurity Profiling (<0.1%) | Routine Process Monitoring | Potency Assignment (>98%) |
Decision Logic
-
Use qNMR for assigning the absolute potency of your primary reference standard.
-
Use HPLC-UV for rough reaction monitoring where +/- 2% error is acceptable.
-
Use HPLC-MS (this protocol) for final release testing where impurities must be controlled <0.10% (ICH threshold).
Part 3: Method Development & Optimization
This protocol utilizes a high-pH resistant C18 column to improve the retention of the polar basic pyrimidine, coupled with Electrospray Ionization (ESI) in positive mode.
Chromatographic Conditions
-
System: UHPLC coupled to Single Quadrupole or Q-TOF MS.
-
Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent high-pH stable column).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0). Note: High pH suppresses protonation of the pyrimidine ring, increasing retention and separation of isomers.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.5 mL/min.
-
Column Temp: 40°C.
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5 | Initial Hold |
| 1.00 | 5 | Load |
| 8.00 | 60 | Linear Ramp |
| 8.10 | 95 | Wash |
| 10.00 | 95 | Hold Wash |
| 10.10 | 5 | Re-equilibrate |
| 13.00 | 5 | End |
Mass Spectrometry Settings (ESI+)
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Optimized for [M+H]+ stability).
-
Scan Range: 100 – 600 m/z.
-
Target Ion: m/z 178.08 (Calculated [M+H]+ for C8H9N3O).
Part 4: Validation Protocol (ICH Q2(R2) Aligned)
The following validation steps ensure the method is "fit for purpose" regarding the purity of the 7-methyl derivative.
Specificity (Forced Degradation)
-
Objective: Prove the method can detect impurities formed under stress.
-
Protocol: Expose sample to:
-
Acid (0.1 N HCl, 60°C, 2h).
-
Base (0.1 N NaOH, 60°C, 2h).
-
Oxidation (3% H2O2, RT, 4h).
-
-
Acceptance Criteria: Peak purity index (if DAD coupled) > 990; Mass spectrum at leading/tailing edge of main peak must be uniform. Resolution (Rs) between Main Peak and nearest degradation product > 1.5.
Linearity & Range
-
Protocol: Prepare 5 concentration levels ranging from 0.05% to 120% of the target concentration (0.5 mg/mL).
-
Acceptance Criteria:
. Residual plots must show random distribution (no bias).
Accuracy (Spike Recovery)
-
Protocol: Spike known amounts of the N-5 isomer and des-methyl precursor into the pure sample at 0.1%, 0.5%, and 1.0% levels.
-
Acceptance Criteria: Recovery between 85% – 115% for trace levels.
Precision (Repeatability)
-
Protocol: 6 injections of the standard solution at 100% test concentration.
-
Acceptance Criteria: RSD
2.0% for main peak area; RSD 5.0% for impurity peaks >0.1%.
Part 5: Visualizing the Workflow
The following diagrams illustrate the logical flow of the analytical decision-making and the specific validation workflow.
Diagram 1: Analytical Decision Matrix
Caption: Decision logic for selecting MS over UV or NMR based on impurity thresholds.
Diagram 2: Validation Workflow (ICH Q2)
Caption: Step-by-step validation sequence ensuring specificity, linearity, and precision.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][4] [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.[3][4][5][6] [Link]
-
Journal of Medicinal Chemistry. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]
-
Biopharm International. (2019). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol
Executive Summary: Immediate Action Plan
Do not dispose of {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol down the drain or in general trash.
This compound is a nitrogen-rich heterocyclic building block commonly used in kinase inhibitor development. Due to the biological activity inherent in the pyrrolopyrimidine scaffold, it must be treated as Hazardous Organic Waste with potential acute toxicity.
-
Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.
-
Immediate Storage: Segregate into Hazardous Waste Stream C (Toxic/Irritant Organics) .
-
Container: High-Density Polyethylene (HDPE) or Amber Glass with a PTFE-lined cap.
-
Labeling: "Hazardous Waste - Toxic Organic Solid - Pyrrolopyrimidine Derivative."
Chemical Profile & Hazard Anticipation[1][2][3]
To dispose of a chemical safely, we must understand its functional reactivity. This molecule combines a pyrrolopyrimidine core (biologically active, basic nitrogen) with a primary alcohol (oxidizable).
| Feature | Property | Disposal Implication |
| Scaffold | 7-methyl-7H-pyrrolo[2,3-d]pyrimidine | Toxicological Risk: Analogs (e.g., Tofacitinib intermediates) often carry H301/H302 (Toxic/Harmful if swallowed) and H373 (Organ damage) classifications [1]. Treat as a potent bioactive. |
| Functional Group | Primary Methanol (-CH₂OH) | Reactivity Risk: Susceptible to oxidation. DO NOT MIX with strong oxidizers (Chromic acid, Permanganates) in the waste stream to prevent exothermic evolution or fire [2]. |
| Physical State | Solid (typically off-white powder) | Dust Hazard: High risk of inhalation during weighing/transfer. Use a localized exhaust or fume hood. |
| Combustibility | High Nitrogen Content | Incineration requires facilities equipped with scrubbers to handle NOₓ emissions. |
Pre-Disposal Segregation & Compatibility
Effective disposal starts with segregation. Mixing this compound with incompatible waste streams is the most common cause of laboratory accidents.
Compatibility Matrix
-
✅ Compatible: Non-halogenated organic solvents (Methanol, DMSO, Acetonitrile), other nitrogen heterocycles.
-
❌ Incompatible (Segregate Immediately):
-
Strong Oxidizers: Peroxides, Nitric Acid (Risk: Fire/Explosion).[1]
-
Strong Acids: The basic nitrogen in the pyrimidine ring can undergo exothermic salt formation.
-
Halogenated Solvents: While chemically compatible, mixing non-halogenated solids with halogenated solvents (DCM, Chloroform) significantly increases disposal costs. Keep separate unless the compound is already dissolved in them.[2]
-
Operational Disposal Protocol
Scenario A: Solid Waste (Pure Compound or Contaminated Debris)
-
PPE Required: Nitrile gloves (double-gloved recommended), lab coat, safety goggles. N95 mask if outside a fume hood.
-
Container: Use a wide-mouth HDPE jar.
-
Transfer: Transfer the solid waste into the jar. Wipe the exterior with a solvent-dampened wipe to remove dust; dispose of the wipe in the same jar.
-
Labeling: Affix a hazardous waste tag.
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Assessment: Determine the primary solvent.
-
Segregation:
-
If solvent is DCM/Chloroform → Pour into Halogenated Waste Carboy .
-
If solvent is Methanol/DMSO/Ethyl Acetate → Pour into Non-Halogenated Waste Carboy .
-
-
Rinsing: Triple rinse the original reaction vessel with a compatible solvent (e.g., Acetone) and add the rinsate to the waste container.
Decision Logic: Waste Stream Selection
The following diagram illustrates the decision-making process for segregating this specific pyrrolopyrimidine derivative to ensure compliance and cost-efficiency.
Figure 1: Logical workflow for segregating pyrrolopyrimidine waste streams to optimize disposal safety and cost.
Regulatory Framework & Compliance
This protocol ensures compliance with the following standards:
-
USA (EPA/RCRA): While this specific CAS may not be explicitly "P-listed" (Acutely Hazardous), the "Cradle-to-Grave" responsibility requires the generator to determine hazards. Due to the pharmacological scaffold, we apply the "Mixture Rule" treating it as a toxic characteristic waste [3].
-
EU (ECHA/REACH): Pyrrolopyrimidines are often classified as Aquatic Chronic hazards. Prevention of release into water systems is mandatory under Directive 2008/98/EC [4].
Emergency Spill Procedure
In the event of a spill outside of containment:
-
Evacuate the immediate area if dust is airborne.
-
Don PPE: Goggles, Nitrile Gloves, N95/P100 respirator.
-
Contain: Cover with a solvent-dampened pad (to prevent dust) or use a chemical absorbent pillow.
-
Clean: Scoop material into a waste jar. Wash the area with soap and water; collect all wash water as hazardous waste.
References
-
PubChem. 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Structural Analog Toxicity). National Library of Medicine. Available at: [Link]
-
Princeton EHS. Chemical Incompatibility Chart. Princeton University Environmental Health and Safety. Available at: [Link]
-
US EPA. Hazardous Waste Generators: Managing Your Waste. United States Environmental Protection Agency.[4] Available at: [Link]
-
European Commission. Waste Framework Directive. Environment DG. Available at: [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
